molecular formula C46H39F2N9O7 B1192182 aTAG-4531

aTAG-4531

Katalognummer: B1192182
Molekulargewicht: 867.8708
InChI-Schlüssel: BNHRIFMLKOQTPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

aTAG-4531 is a novel highly potent and selective degrader of MTH1 fusion proteins.

Eigenschaften

Molekularformel

C46H39F2N9O7

Molekulargewicht

867.8708

IUPAC-Name

N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide

InChI

InChI=1S/C46H39F2N9O7/c47-34-19-25(31-20-32-36(21-35(31)48)50-22-33(43(60)52-27-12-13-27)41(32)51-26-7-2-1-3-8-26)11-14-29(34)42(59)49-17-4-5-18-56-23-28(54-55-56)24-64-38-10-6-9-30-40(38)46(63)57(45(30)62)37-15-16-39(58)53-44(37)61/h1-3,6-11,14,19-23,27,37H,4-5,12-13,15-18,24H2,(H,49,59)(H,50,51)(H,52,60)(H,53,58,61)

InChI-Schlüssel

BNHRIFMLKOQTPS-UHFFFAOYSA-N

SMILES

O=C(C1=C(NC2=CC=CC=C2)C3=CC(C4=CC=C(C(NCCCCN5N=NC(COC6=CC=CC(C(N7C(CC8)C(NC8=O)=O)=O)=C6C7=O)=C5)=O)C(F)=C4)=C(F)C=C3N=C1)NC9CC9

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

aTAG-4531;  aTAG 4531;  aTAG4531

Herkunft des Produkts

United States

Foundational & Exploratory

aTAG-4531 mechanism of action MTH1 degrader

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of aTAG-4531, an MTH1 Degrader

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of aTAG-4531, a potent and selective heterobifunctional degrader of the MutT Homolog 1 (MTH1) protein. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, the underlying pharmacological principles, and the experimental methodologies required to characterize and validate its activity.

Introduction: A Paradigm Shift in Targeted Therapeutics

For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to block its function.[1][2] However, this approach is limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome "undruggable."[3][4][5]

Targeted Protein Degradation (TPD) offers a revolutionary alternative.[5][6] This strategy does not merely inhibit a target protein but eliminates it entirely by hijacking the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[4][6][7] The key enablers of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[3][8][9][10]

The Therapeutic Target: MTH1 in Cancer

Cancer cells are characterized by high metabolic activity and elevated levels of reactive oxygen species (ROS), which can damage cellular components, including nucleotides.[11][12][13] To survive and proliferate under this oxidative stress, cancer cells upregulate protective enzymes.[11][14] One such critical enzyme is MTH1 (MutT Homolog 1), a nucleotide-sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP.[11][15] This action prevents the incorporation of damaged bases into DNA during replication, thereby averting DNA damage and cell death.[12][13][15] Consequently, MTH1 is often overexpressed in various tumors and represents a compelling, non-oncogene addiction target for cancer therapy.[11][12][14]

Introducing aTAG-4531

aTAG-4531 (also known as CFT-4531) is a potent and selective PROTAC designed to induce the degradation of MTH1.[16][17][18] It is a quintessential example of an event-driven therapeutic, where a single molecule can catalytically trigger the destruction of multiple target proteins.[1][3] This guide will dissect its structure, mechanism, and the experimental framework for its validation.

Molecular Architecture of aTAG-4531

As a heterobifunctional PROTAC, aTAG-4531 is composed of three distinct chemical moieties covalently linked together:[9][16]

  • MTH1-binding Ligand : A moiety that selectively and with high affinity binds to the MTH1 protein.[19]

  • E3 Ligase-recruiting Ligand : A ligand that engages an E3 ubiquitin ligase. aTAG-4531 utilizes a thalidomide-based moiety to recruit the Cereblon (CRBN) E3 ligase.[16]

  • Chemical Linker : A flexible chain that connects the two ligands, optimized to span the distance between MTH1 and CRBN to facilitate the formation of a stable and productive ternary complex.[4][9][16]

Property Value Reference
Chemical Name N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide
Molecular Formula C46H39F2N9O7[20]
Molecular Weight 867.85 g/mol [20]
CAS Number 2412985-00-1[20]
DC50 (Degradation) 0.28 nM - 0.34 nM[16][18][21]
Ki (Binding) 1.8 nM[16][18]
Recruited E3 Ligase Cereblon (CRBN)[16]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The activity of aTAG-4531 is a multi-step, catalytic process that results in the selective elimination of MTH1 protein.[3][8]

  • Ternary Complex Formation : aTAG-4531, being cell-permeable, enters the cell and simultaneously binds to MTH1 and the CRBN subunit of the E3 ubiquitin ligase complex. This crucial step forms a transient MTH1–aTAG-4531–CRBN ternary complex.[3][4][16] The stability and geometry of this complex are critical for the efficiency of the degradation process.

  • Proximity-Induced Ubiquitination : The formation of the ternary complex brings MTH1 into close proximity with the E3 ligase complex.[4][8] This induced proximity enables the E2 conjugating enzyme associated with the ligase to efficiently transfer ubiquitin molecules to accessible lysine residues on the surface of the MTH1 protein.[3]

  • Poly-ubiquitination as a Degradation Signal : Multiple ubiquitin molecules are sequentially added to form a poly-ubiquitin chain on MTH1.[8] This chain, typically linked via lysine 48 (K48), serves as a recognition signal for the 26S proteasome.[6]

  • Proteasomal Degradation : The poly-ubiquitinated MTH1 is recognized and captured by the 26S proteasome.[7][10] The proteasome then unfolds and proteolytically cleaves MTH1 into small peptides, effectively eliminating the protein from the cell.

  • Catalytic Recycling : Following the ubiquitination event, the ternary complex disassembles, and aTAG-4531 is released.[3][10] The same aTAG-4531 molecule can then bind to another MTH1 protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows sub-stoichiometric concentrations of the degrader to achieve profound and sustained target protein knockdown.[8][22]

aTAG4531_MoA aTAG aTAG-4531 Ternary Ternary Complex (MTH1-aTAG-CRBN) aTAG->Ternary Binds MTH1 MTH1 Protein MTH1->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ternary->aTAG Release & Recycling PolyUb_MTH1 Poly-ubiquitinated MTH1 Ternary->PolyUb_MTH1 Ubiquitin Transfer Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_MTH1->Proteasome Recognition Proteasome->Ub Ub Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: Catalytic cycle of aTAG-4531-mediated MTH1 degradation.
Event-Driven vs. Occupancy-Driven Pharmacology

The catalytic mechanism of aTAG-4531 exemplifies an "event-driven" pharmacological model, which distinguishes it from traditional inhibitors that follow an "occupancy-driven" model.[1][2]

  • Occupancy-Driven (Inhibitors): Require high and sustained drug concentrations to saturate the target's active site and maintain inhibition. The effect is directly proportional to target occupancy.

  • Event-Driven (Degraders): Efficacy is not dependent on target saturation. Transient binding is sufficient to trigger the "event" of ubiquitination. A single degrader molecule can eliminate multiple target proteins, leading to potent and durable effects even after the drug has been cleared.[2][22]

Pharmacology_Models cluster_0 Occupancy-Driven Model (Inhibitor) cluster_1 Event-Driven Model (Degrader) I1 Inhibitor IT1 Inhibited Complex (Occupied) I1->IT1 T1 Target Protein T1->IT1 IT1->I1 Reversible Binding IT1->T1 Reversible Binding label_A Effect requires sustained occupancy D1 Degrader D1->D1 Recycling T2 Target Protein D1->T2 Transient Binding (Catalytic Event) Degraded Degraded Protein T2->Degraded Degradation label_B Effect is durable, independent of occupancy

Figure 2: Comparison of pharmacological models.

Experimental Validation of aTAG-4531's Mechanism

A rigorous, multi-faceted experimental approach is essential to validate the mechanism of action of a protein degrader. Each protocol serves as a self-validating system, with each step designed to confirm a specific aspect of the degradation pathway.

Experimental_Workflow cluster_protein Protein Level Analysis cluster_interaction Interaction Analysis cluster_functional Functional Outcome start Start: Cancer Cell Line treat Treat with aTAG-4531 (Dose & Time Course) start->treat wb Western Blot (Confirm Degradation) treat->wb ms Proteomics (MS) (Assess Selectivity) treat->ms cetsa CETSA (Confirm Target Engagement) treat->cetsa coip Co-IP (Confirm Ternary Complex) treat->coip via Viability Assay (Measure Cytotoxicity) treat->via end Conclusion: Mechanism Validated ms->end coip->end via->end

Figure 3: General experimental workflow for degrader characterization.
Protocol: Western Blotting for MTH1 Degradation

Objective: To quantify the dose- and time-dependent reduction of MTH1 protein levels following treatment with aTAG-4531.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., U2OS or a relevant line with detectable MTH1 expression) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of aTAG-4531 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 4, 8, or 24 hours).[21] Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against MTH1 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to normalize for protein content.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensities and normalize MTH1 levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Protocol: Co-Immunoprecipitation for Ternary Complex Formation

Objective: To provide direct evidence of the aTAG-4531-induced interaction between MTH1 and CRBN.

Methodology:

  • Cell Culture and Treatment: Grow cells in 10 cm dishes to ~80-90% confluency. Treat with aTAG-4531 (at a concentration known to be effective, e.g., 100 nM) and a vehicle control for a short duration (e.g., 1-2 hours) to capture the transient complex.

  • Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G magnetic beads.

    • Incubate a portion of the lysate with an anti-CRBN antibody (or an isotype control IgG) overnight at 4°C.

    • Add fresh Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples and input controls by Western blotting, probing for MTH1 and CRBN. A band for MTH1 should appear in the CRBN immunoprecipitation lane only for the aTAG-4531-treated sample, confirming the formation of the ternary complex.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that aTAG-4531 directly binds to and stabilizes MTH1 within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells in suspension with aTAG-4531 or a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting for MTH1. In the aTAG-4531-treated samples, MTH1 should remain soluble at higher temperatures compared to the vehicle control, indicating ligand-induced thermal stabilization.

The aTAG System: aTAG-4531 as a Versatile Research Tool

Beyond its direct therapeutic potential, aTAG-4531 is a key component of the aTAG (AchillesTAG) degradation platform.[16][17][23] This powerful system for target validation uses MTH1 as a "degradation tag."[23]

Workflow:

  • Genome Engineering: Using CRISPR/Cas9, the MTH1 protein (the "tag") is fused to a specific protein of interest (POI) at its endogenous locus in a cell line.

  • Inducible Degradation: Treating these engineered cells with aTAG-4531 leads to the selective degradation of the POI-MTH1 fusion protein.[20][21]

  • Functional Analysis: Researchers can then study the phenotypic consequences of acutely depleting the POI, providing a robust method for target validation without the need to develop a unique degrader for every target.[23]

Conclusion

aTAG-4531 is a highly potent and selective MTH1 degrader that operates through the canonical PROTAC mechanism of action. By inducing the formation of a ternary complex with the E3 ligase CRBN, it triggers the ubiquitination and subsequent proteasomal elimination of MTH1. This event-driven pharmacology allows for catalytic and sustained protein knockdown, offering a distinct advantage over traditional inhibitors. The rigorous experimental protocols detailed herein provide a clear framework for validating its mechanism and characterizing its cellular activity. As both a potential therapeutic agent against MTH1-dependent cancers and a versatile tool for target validation via the aTAG system, aTAG-4531 represents a significant advancement in the field of targeted protein degradation.

References

  • What are PROTACs? Mechanisms, advantages, and challenges. (2025, September 15). Drug Discovery News.
  • aTAG 4531 (CFT-4531) | MTH1 Degrader. MedchemExpress.com.
  • Role of MTH1 in oxidative stress and therapeutic targeting of cancer. PMC - NIH.
  • A beginner's guide to PROTACs and targeted protein degrad
  • Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option. Frontiers.
  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Blog.
  • Clinical Significance of NUDT1 (MTH1) Across Cancer Types. (2025, May 27). MDPI.
  • MTH1 Is Required for Cancer Cell Survival. (2014, June 01). Cancer Discovery - AACR Journals.
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2025, October 26). Frontiers.
  • Targeted Protein Degrad
  • Proteolysis targeting chimera. Wikipedia.
  • Role of MTH1 in oxidative stress and therapeutic targeting of cancer. (2024, November 15).
  • Why is Targeted Protein Degradation a Hot Topic in Drug Development?. (2023, February 07). Biognosys.
  • Targeted Protein Degradation: Principles and Applications of the Proteasome. (2023, July 13). MDPI.
  • aTAG 4531 | TAG Degradation Pl
  • aTAG 4531 | TAG Degradation Pl
  • MTH1 degrader-1 | MTH1
  • Tocris Bioscience aTAG 4531 5 mg | Buy Online. Fisher Scientific.
  • aTAG 4531 (CFT-4531) | DNA(RNA) Synthesis | 2412985-00-1. Invivochem.
  • MTH1 aTAG inhibitor. MedChemExpress (MCE) Life Science Reagents.
  • aTAG 4531 (6971) by Tocris, Part of Bio-Techne. Tocris Bioscience.
  • Ten Ways Degraders Differentiate from Traditional Small Molecules. (2023, July 28). Drug Hunter.
  • TAG Degradation Pl
  • Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage. PMC.
  • Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option. PMC.
  • Comparison of inhibitors and degraders in pharmacology.
  • Grr1-dependent Inactivation of Mth1 Mediates Glucose-induced Dissociation of Rgt1
  • Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)
  • Pharmacological difference between degrader and inhibitor against oncogenic BCR-ABL kinase. (2018, September 10). PMC.

Sources

The Architecture of aTAG-4531: A Technical Guide to a Potent Heterobifunctional Degrader

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, heterobifunctional degraders have emerged as powerful tools to eliminate disease-causing proteins. This in-depth technical guide delves into the structure and function of aTAG-4531, a highly potent and selective degrader designed for the AchillesTAG (aTAG) system. As a Senior Application Scientist, this guide aims to provide not only a comprehensive overview of aTAG-4531's core components but also the scientific rationale behind its design and application.

Introduction: The Power of Targeted Protein Degradation and the aTAG System

Traditional small molecule inhibitors function by occupying the active site of a target protein, requiring sustained high concentrations to maintain efficacy. Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs®), offer a paradigm shift. These molecules act catalytically by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI).[1][2] This event-driven mechanism often leads to a more profound and durable biological response at lower compound concentrations.

The aTAG system is a powerful platform for target validation that utilizes a heterobifunctional degrader to target a fusion protein.[3] In this system, the protein of interest is genetically fused to a "tag" protein, in this case, MutT homolog-1 (MTH1).[3] The aTAG degrader then specifically recognizes and induces the degradation of this MTH1 fusion protein, allowing for the rapid and selective depletion of the target protein.[3][4] aTAG-4531 is a key degrader molecule employed within this innovative system.

The Modular Architecture of aTAG-4531

Heterobifunctional degraders are modular in nature, comprising three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The specific arrangement and chemical nature of these components in aTAG-4531 are crucial for its high potency and selectivity.

cluster_aTAG4531 aTAG-4531 Core Structure MTH1_Ligand MTH1 Ligand (Binds MTH1 Tag) Linker Linker (Connects the two ligands) MTH1_Ligand->Linker covalent bond CRBN_Ligand CRBN Ligand (Recruits E3 Ligase) Linker->CRBN_Ligand covalent bond

Figure 1: Modular structure of the aTAG-4531 heterobifunctional degrader.

The "Warhead": MTH1 Ligand

The "warhead" of aTAG-4531 is a potent and selective inhibitor of MTH1 (MutT homolog-1).[4][5][6] MTH1 was chosen as the tag for the aTAG system because its loss has no known phenotypic consequence, making it an ideal and inert handle for targeting fusion proteins.[3] The MTH1 ligand in aTAG-4531 is a derivative of a known MTH1 inhibitor, ensuring high-affinity binding to the MTH1-tagged protein of interest.

The "Recruiter": Cereblon (CRBN) E3 Ligase Ligand

To initiate the degradation process, aTAG-4531 recruits an E3 ubiquitin ligase. Specifically, it utilizes a ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] The CRBN ligand in aTAG-4531 is derived from thalidomide, a well-characterized immunomodulatory drug (IMiD) known to bind to CRBN.[4][6] The choice of CRBN as the E3 ligase is strategic, as it is a well-validated and widely expressed E3 ligase, offering broad applicability across different cell types.

The "Bridge": The Linker

The linker is a critical and often underappreciated component of a heterobifunctional degrader. It is not merely a passive spacer but plays a crucial role in determining the efficacy and selectivity of the degrader. The linker in aTAG-4531 is a chemical chain that connects the MTH1 ligand and the CRBN ligand. Its length, composition, and attachment points are optimized to facilitate the formation of a stable and productive ternary complex between the MTH1-tagged protein, aTAG-4531, and the CRBN E3 ligase.

Chemical Identity and Physicochemical Properties

The precise chemical structure of aTAG-4531 is essential for its function. Its systematic chemical name is N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide.[4][6]

Table 1: Physicochemical Properties of aTAG-4531

PropertyValueSource
Molecular Formula C46H39F2N9O7[6][7]
Molecular Weight 867.85 g/mol [6][7]
CAS Number 2412985-00-1[5][6][7]
Appearance Solid[8]
Solubility Soluble in DMSO[4][8]

These properties are critical for researchers to consider when preparing stock solutions and designing experiments. The compound's solubility in DMSO allows for easy preparation of stock solutions for cell-based assays.

Mechanism of Action: Orchestrating Protein Degradation

The primary function of aTAG-4531 is to induce the degradation of MTH1 fusion proteins. This is achieved through a catalytic process involving the formation of a ternary complex.

cluster_workflow aTAG-4531 Mechanism of Action aTAG_4531 aTAG-4531 Ternary_Complex Ternary Complex (MTH1-POI :: aTAG-4531 :: CRBN) aTAG_4531->Ternary_Complex MTH1_POI MTH1-POI Fusion Protein MTH1_POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation Degradation of POI Proteasome->Degradation

Figure 2: The catalytic cycle of aTAG-4531-mediated protein degradation.

The process can be broken down into the following key steps:

  • Binding: aTAG-4531, being cell-permeable, enters the cell and simultaneously binds to the MTH1 domain of the fusion protein and the CRBN subunit of the E3 ligase complex.[4]

  • Ternary Complex Formation: The binding of aTAG-4531 to both proteins brings them into close proximity, leading to the formation of a key ternary complex.[5] The stability and geometry of this complex are critical for the subsequent steps.

  • Ubiquitination: The formation of the ternary complex positions the MTH1-tagged protein of interest as a substrate for the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein, resulting in its poly-ubiquitination.[2]

  • Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome recognizes, unfolds, and degrades the tagged protein into small peptides. aTAG-4531 is then released and can engage in another cycle of degradation.[2]

This catalytic mode of action allows a single molecule of aTAG-4531 to induce the degradation of multiple target protein molecules, contributing to its high potency.

Experimental Protocols and Applications

The primary application of aTAG-4531 is in the context of the aTAG system for target validation and functional genomics studies. Below is a generalized workflow for utilizing aTAG-4531 in a cell-based degradation experiment.

Experimental Workflow

cluster_workflow Experimental Workflow for aTAG-4531 Step1 1. Generate MTH1-POI Fusion Cell Line (e.g., CRISPR/Cas9 knock-in) Step2 2. Culture Cells and Treat with aTAG-4531 Step1->Step2 Step3 3. Lyse Cells and Prepare Protein Lysates Step2->Step3 Step4 4. Analyze Protein Levels (e.g., Western Blot, Mass Spectrometry) Step3->Step4 Step5 5. Quantify Degradation and Determine DC50 Step4->Step5

Figure 3: A typical experimental workflow for assessing aTAG-4531-mediated degradation.

Step-by-Step Methodology for a Western Blot-Based Degradation Assay

Objective: To determine the concentration-dependent degradation of an MTH1-tagged protein of interest (POI) by aTAG-4531.

Materials:

  • Cell line expressing the MTH1-POI fusion protein.

  • aTAG-4531 (stored as a stock solution in DMSO at -20°C).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Protocol:

  • Cell Seeding: Seed the MTH1-POI expressing cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Treatment: The following day, prepare serial dilutions of aTAG-4531 in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of aTAG-4531. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours). A 4-hour incubation is often sufficient to observe significant degradation with aTAG-4531.[4][6]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins to a membrane. Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control.

Data Summary and Interpretation

The primary output of a degradation experiment is the measurement of the target protein level as a function of the degrader concentration. This data is typically used to calculate two key parameters:

  • DC50 (Degradation Concentration 50): The concentration of the degrader at which 50% of the target protein is degraded. aTAG-4531 exhibits a very potent DC50 value in the low nanomolar range (e.g., 0.34 nM after a 4-hour incubation).[4][6]

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at saturating concentrations of the degrader. aTAG-4531 can achieve a Dmax of over 90%.[4][6]

Table 2: Biological Activity of aTAG-4531

ParameterValueIncubation TimeSource
DC50 0.34 nM4 hours[4][6]
Dmax 93.14%4 hours[4][6]

The high potency and efficacy of aTAG-4531 make it a valuable research tool for rapidly and effectively depleting a target protein to study its function.

Conclusion and Future Perspectives

aTAG-4531 stands as a testament to the power and precision of targeted protein degradation. Its well-defined modular structure, comprising a selective MTH1 ligand, an efficient CRBN-recruiting moiety, and an optimized linker, results in a highly potent and selective degrader for the aTAG system. This technical guide has provided a comprehensive overview of its structure, mechanism of action, and practical application.

The insights gained from studying molecules like aTAG-4531 are invaluable for the broader field of drug discovery. The principles of its design and the methodologies for its characterization can be applied to the development of novel heterobifunctional degraders for a wide range of therapeutic targets, including those previously considered "undruggable." As our understanding of the intricate interplay between degraders, target proteins, and E3 ligases deepens, we can anticipate the rational design of even more sophisticated and effective protein-degrading therapeutics.

References

  • Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. MDPI. [Link]

  • Design and characterization of a heterobifunctional degrader of KEAP1. SSRN. [Link]

  • Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. PubMed. [Link]

  • aTAG 4531 (6971) by Tocris, Part of Bio-Techne. [Link]

Sources

Technical Guide: The aTAG-4531 System for Targeted Protein Degradation

[1][2]

Executive Summary

aTAG-4531 (CFT-4531) is a potent, heterobifunctional degrader molecule central to the AchillesTAG (aTAG) platform.[1] Unlike the dTAG system which utilizes a mutant FKBP12 tag, the aTAG system exploits MTH1 (NUDT1) as the destabilization domain.[1]

aTAG-4531 functions as a molecular bridge, inducing a de novo interaction between an MTH1-fused protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN) .[1] This event triggers rapid polyubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2][3] The system is designed for high selectivity, utilizing the "silent" nature of MTH1—a protein whose loss generally yields no phenotypic consequence—to allow precise target validation without confounding off-target effects.[1]

Chemical Biology & Mechanism of Action[6]

The Heterobifunctional Architecture

aTAG-4531 is a chimeric small molecule composed of three distinct functional pharmacophores:

  • Warhead (MTH1 Ligand): A high-affinity ligand selective for the MTH1 (MutT homolog-1) protein.[1]

  • E3 Recruiter (Thalidomide Derivative): A glutarimide moiety that binds the thalidomide-binding domain (TBD) of Cereblon (CRBN).[1]

  • Linker: A chemically optimized tether that maintains the precise spatial geometry required to overcome the energy barrier for ternary complex formation.[1]

Mechanism of Induced Proximity

The degradation process follows non-equilibrium kinetics typical of "event-driven" pharmacology rather than "occupancy-driven" inhibition.[1]

  • Binary Binding: aTAG-4531 enters the cell and binds either free CRBN or the MTH1-fusion protein.[1]

  • Ternary Complex Formation: The molecule recruits the remaining partner, forming a stable [MTH1-POI : aTAG-4531 : CRBN] complex.[1]

  • Ubiquitination: CRBN, functioning as the substrate receptor for the CRL4 (Cullin-Ring Ligase 4) complex, positions the MTH1-POI for ubiquitin transfer from an E2 enzyme.[1]

  • Proteolysis: The polyubiquitinated MTH1-POI is recognized and degraded by the 26S proteasome.[1] aTAG-4531 is released and recycled (catalytic turnover).[1]

Key Pharmacological Metrics
MetricValueSignificance

0.28 – 0.34 nMExtremely potent; requires minimal compound for effect.[1]

> 90%Achieves near-complete removal of the target protein.[1][2][4]
Kinetics < 4 HoursRapid onset allows study of acute protein loss.[1]
Selectivity HighMTH1 ligand does not engage other NUDT family members.[1]

Visualization of Signaling & Workflow

Mechanism of Action (Pathway)

The following diagram illustrates the molecular cascade initiated by aTAG-4531.[1]

aTAG_MechanismaTAGaTAG-4531(Heterobifunctional Ligand)ComplexTernary Complex[CRBN : aTAG : MTH1]aTAG->Complex BridgesCRBNCereblon (CRBN)E3 Ligase ComplexCRBN->Complex RecruitsPOIMTH1-Fusion Protein(Target)POI->Complex BindsDegradationProteasomalDegradationComplex->Degradation Ubiquitination(Poly-Ub chain)

Caption: The aTAG-4531 molecule bridges the E3 ligase CRBN and the MTH1-tagged protein, inducing ubiquitination.[1]

Experimental Workflow

Step-by-step logic for validating a target using aTAG-4531.

Experimental_WorkflowStep11. Vector Construction(Fuse MTH1 to N/C-terminus of Gene)Step22. Lentiviral Transduction(Generate Stable Cell Line)Step1->Step2Step33. Validation(Confirm Fusion Expression via Western)Step2->Step3Step44. aTAG-4531 Treatment(Dose Response: 0.1 nM - 100 nM)Step3->Step4 Select ClonesStep55. Analysis(Western Blot / HiBiT / Phenotype)Step4->Step5 4-24h Incubation

Caption: Operational workflow for generating and testing MTH1-fused cell lines with aTAG-4531.

Experimental Protocols

Protocol A: Cellular Degradation Assay

Objective: Determine the

Reagents:

  • Target Cells (expressing MTH1-POI).[1]

  • aTAG-4531 (Stock: 10 mM in DMSO).[1] Store at -20°C.

  • Control Vehicle (DMSO).[1]

  • Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).[1]

Procedure:

  • Seeding: Plate cells at 70-80% confluency in 6-well plates. Allow to adhere overnight.

  • Preparation of Dilutions:

    • Prepare a serial dilution of aTAG-4531 in media.[1]

    • Recommended range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM .

    • Note: Include a "DMSO only" control.[1]

  • Treatment:

    • Aspirate old media.[1]

    • Add media containing aTAG-4531.[1]

    • Incubate for 4 hours (for fast kinetics) or 24 hours (for sustained clearance).

  • Harvesting:

    • Wash cells 2x with ice-cold PBS.[1]

    • Lyse cells on ice for 20 mins.

    • Centrifuge at 14,000 x g for 15 mins at 4°C to clear debris.

  • Quantification:

    • Perform Western Blot analysis using antibodies against the POI or the MTH1 tag.[1]

    • Normalize signal to a loading control (e.g., GAPDH, Vinculin).[1]

Protocol B: The "Hook Effect" Validation

Context: In bifunctional degraders, an excess of compound can saturate both the E3 ligase and the target independently, preventing ternary complex formation. This is a critical control to prove the mechanism is "event-driven."

Procedure:

  • Treat cells with a high concentration of aTAG-4531 (e.g., 10 µM ).[1]

  • Compare degradation levels to the optimal dose (e.g., 100 nM ).

  • Expected Result: Degradation should be less efficient at 10 µM than at 100 nM, resulting in a U-shaped dose-response curve. This confirms the necessity of the ternary complex.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Degradation Observed Low CRBN expressionVerify CRBN levels in your specific cell line. Some cancer lines (e.g., HepG2) have low endogenous CRBN.[1]
Partial Degradation (

)
Slow ubiquitination kineticsExtend incubation time to 16-24 hours.[1] Ensure MTH1 tag is accessible (try N- vs C-terminal tagging).[1]
Cytotoxicity Off-target effectsaTAG-4531 is generally non-toxic up to high concentrations.[1] Ensure DMSO concentration is <0.5%.[1]
Loss of Fusion Protein Instability of fusionMTH1 is stable, but the fusion might destabilize the POI.[1] Check basal expression without aTAG-4531.

References

  • Veits, G. K., et al. (2021).[1][5] "Development of an AchillesTAG degradation system and its application to control CAR-T activity." Current Research in Chemical Biology. [1][5]

  • Bio-Techne / Tocris. "aTAG 4531 Product Information & Datasheet." Tocris Bioscience.[1]

  • Nabet, B., et al. (2018).[1] "The dTAG system for immediate and target-specific protein control."[1] Nature Chemical Biology.[1] (Contextual reference for TAG systems).

  • MedChemExpress. "aTAG 4531 (CFT-4531) Monograph." MedChemExpress.

The aTAG System: Precision Control of Protein Abundance via MTH1 Fusions and aTAG-4531

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The aTAG System: Precision Degradation of MTH1-Fused Proteins Utilizing aTAG-4531 Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

Targeted Protein Degradation (TPD) has evolved from a therapeutic modality into a vital validation tool for basic biology.[1][2] While the dTAG system (utilizing FKBP12


) is widely adopted, the aTAG (AchillesTAG)  system offers a distinct alternative, particularly valuable when orthogonal degradation channels are required or when leveraging the specific physicochemical properties of the MTH1 protein is advantageous.

This guide provides a comprehensive technical workflow for utilizing aTAG-4531 , a heterobifunctional degrader that bridges MTH1 (NUDT1) fusion proteins and the Cereblon (CRBN) E3 ligase complex.[1] Unlike traditional inhibition, aTAG-4531 induces rapid, catalytic, and proteasome-mediated elimination of the target protein.

Key Technical Specifications of aTAG-4531:

  • Target: MTH1 (NUDT1) fusion proteins.[1]

  • E3 Ligase Recruited: Cereblon (CRBN).[1][3][4][5]

  • Potency (DC

    
    ):  ~0.3 – 1.0 nM (context-dependent).[1]
    
  • Kinetics: Rapid degradation often observed within 1–4 hours.[1]

  • Mechanism: Event-driven ternary complex formation.[1]

Mechanistic Foundation

The aTAG system relies on "hijacking" the Ubiquitin-Proteasome System (UPS).[1] The workflow bypasses the need for an endogenous ligand for your Protein of Interest (POI) by fusing the POI to MTH1.[1]

The Tripartite Mechanism
  • The Tag: The user expresses the POI fused to human MTH1 (NUDT1).

  • The Degrader (aTAG-4531): A heterobifunctional small molecule containing:

    • An MTH1-binding warhead.[1]

    • A linker optimized for permeability and ternary complex geometry.[1]

    • A Thalidomide derivative (pomalidomide/lenalidomide analog) that binds CRBN.[1]

  • The Effector: The CRBN-DDB1-CUL4A E3 ubiquitin ligase complex ubiquifinates the MTH1-POI fusion, marking it for 26S proteasomal degradation.[1]

Mechanistic Diagram

The following diagram illustrates the molecular logic driving the aTAG system.

aTAG_Mechanism cluster_0 Cellular Environment POI_MTH1 POI-MTH1 Fusion Ternary Ternary Complex [POI-MTH1 : aTAG : CRBN] POI_MTH1->Ternary + aTAG-4531 aTAG aTAG-4531 (Degrader) aTAG->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides (Loss of Function) Proteasome->Degradation Proteolysis

Caption: The aTAG-4531 molecule induces proximity between the MTH1-tagged protein and Cereblon, triggering ubiquitination and subsequent proteolysis.[1]

Construct Design & Validation (Self-Validating Systems)

Expert Insight: The success of aTAG degradation depends heavily on the accessibility of the MTH1 tag. Unlike smaller tags, MTH1 is a ~18 kDa enzyme. Steric hindrance can prevent ternary complex formation.[1]

A. Cloning Strategy
  • Orientation: Clone MTH1 at both the N-terminus and C-terminus of your POI.[1]

    • N-term: MTH1-Linker-POI[1]

    • C-term: POI-Linker-MTH1

  • Linker Selection: Use a flexible linker (e.g., 2xGGGGS) to decouple the tag from the POI domains.

  • Control Construct: Always generate an "Empty-MTH1" (e.g., MTH1-GFP or MTH1-Luciferase) cell line.[1] This controls for the degradation of the tag itself and any off-target effects of aTAG-4531 on endogenous MTH1 (see Section 6).[1]

B. Lentiviral Transduction & Selection[2]
  • Package constructs in HEK293T using 2nd or 3rd generation packaging systems.[1]

  • Transduce target cells at low MOI (< 0.[1]3) to ensure single-copy integration. This prevents "hook effect" artifacts where excess protein outcompetes the degrader.[1]

  • Select with Puromycin/Blasticidin until non-transduced control cells die (usually 3-5 days).[1]

The Degradation Protocol utilizing aTAG-4531[1][2][4]

This protocol is designed for adherent cancer cell lines (e.g., HeLa, HEK293, U2OS) but can be adapted for suspension cells.

Materials
  • aTAG-4531: Resuspend in DMSO to 10 mM stock. Store at -20°C in aliquots (avoid freeze-thaw).

  • Negative Control: DMSO (Vehicle).

  • Optional Competition Control: Pomalidomide (binds CRBN, preventing aTAG-4531 recruitment).[1]

Step-by-Step Workflow
Phase 1: Dose-Response (Optimization)

Objective: Determine the DC


 (concentration for 50% degradation) and D

(maximum degradation).
  • Seeding: Plate cells at 70% confluency in 6-well plates.

  • Treatment: Prepare a serial dilution of aTAG-4531 in media.[1]

    • Suggested Range: 0 nM (DMSO), 1 nM, 10 nM, 100 nM, 500 nM, 1000 nM.

  • Incubation: Treat cells for 4 hours and 24 hours .

    • Note: aTAG-4531 is fast-acting.[1] 4 hours is usually sufficient for >90% degradation.[1]

  • Harvest: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.

Phase 2: Time-Course (Kinetics)

Objective: Establish how quickly the POI is removed to correlate with phenotypic changes.

  • Concentration: Use the D

    
     concentration determined in Phase 1 (typically 100 nM).
    
  • Timepoints: 0h, 1h, 2h, 4h, 8h, 24h.

  • Washout (Optional): To test reversibility, treat for 4h, wash 3x with PBS, add fresh media, and sample at +2h, +4h, +8h.

Data Presentation: Standard Degradation Table

Summarize your validation data in this format for lab notebooks or publications.

ParameterValue / ObservationNotes
DC

~ 0.5 - 5 nMHighly dependent on POI expression levels.[1]
D

> 90%If <80%, re-clone tag on opposite terminus.
Onset < 1 HourVisible reduction often seen by 60 mins.[1]
Hook Effect > 1 µMDegradation efficiency may drop at very high conc.[1]

Phenotypic Characterization & Analysis

Once degradation is confirmed via Western Blot (using anti-MTH1 or anti-POI antibodies), proceed to phenotypic assays.[1]

Experimental Logic Diagram

This workflow ensures that observed phenotypes are due to POI loss, not compound toxicity.

Workflow_Logic Start Start: Validated MTH1-POI Cell Line Treat Treat with aTAG-4531 (100 nM) Start->Treat Branch Parallel Assays Treat->Branch WB 1. Western Blot (Confirm Degradation) Branch->WB Pheno 2. Phenotypic Assay (Proliferation/Signaling) Branch->Pheno Viability 3. Toxicity Control (Parental Cells + aTAG-4531) Branch->Viability Result Compare Results WB->Result Pheno->Result Viability->Result

Caption: Parallel workflow to validate on-target degradation vs. off-target toxicity.

Critical Considerations & Troubleshooting (Expertise)

The "Endogenous MTH1" Factor

Unlike the dTAG system (which uses a mutant FKBP12 absent in humans), the aTAG system uses wild-type human MTH1 .

  • Implication: aTAG-4531 will degrade your MTH1-POI fusion AND endogenous MTH1.[1]

  • Mitigation:

    • Check Essentiality: Ensure MTH1 is not essential in your specific cell line or assay duration.[1] In many cancer lines, MTH1 loss is tolerated or only sensitizes cells to oxidative stress (the "Achilles heel" concept).

    • Controls: You must treat parental (non-transduced) cells with aTAG-4531.[1] If parental cells show the same phenotype as your fusion line, the effect is likely due to endogenous MTH1 loss or general toxicity, not your POI.

The "Hook Effect"

At high concentrations of aTAG-4531, the molecule saturates both the MTH1 on the POI and the CRBN on the E3 ligase separately, preventing them from dimerizing.

  • Symptom: Degradation is excellent at 100 nM but disappears at 10 µM.[1]

  • Solution: Do not assume "more is better." Stick to the lowest concentration that yields D

    
    .[1]
    
Rescue Experiments

To prove the phenotype is strictly due to POI loss:

  • Express a cDNA of your POI that lacks the MTH1 tag.[1]

  • Treat with aTAG-4531.[1][6]

  • The MTH1-tagged version degrades, but the untagged rescue construct remains, restoring function.

References

  • Veits, G. K., et al. (2021).[1][3] Development of an AchillesTAG degradation system and its application to control CAR-T activity. Current Research in Chemical Biology. Link[1][3][6]

  • Nabet, B., et al. (2018).[1][4][7][8] The dTAG system for immediate and target-specific protein degradation.[1][4][8][9][10] Nature Chemical Biology.[1][4][8] (Foundational reference for TAG degradation principles). Link

  • Gad, H., et al. (2014).[1] MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool.[1] Nature.[1] (Context on MTH1 biology). Link[1]

Sources

aTAG-4531: Selectivity Profile and Technical Deployment

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the aTAG (AchillesTAG) degradation system, specifically focusing on the optimized degrader aTAG-4531 . It is designed for investigators requiring precise temporal control over protein abundance who must navigate the trade-offs between degradation kinetics, selectivity, and off-target liabilities.

Version: 2.0 | Focus: Mechanism, Selectivity, and Off-Target Mitigation

Executive Summary: The "Achilles" Concept

The aTAG system represents a distinct evolution in Targeted Protein Degradation (TPD). Unlike the dTAG system (which utilizes a mutant FKBP12F36V tag), the aTAG system utilizes the wild-type human MTH1 (NUDT1) protein as the degradation tag.

aTAG-4531 is the heterobifunctional small molecule optimized for this system. It bridges the MTH1-tagged Protein of Interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN).

The Core Differentiator: The "selectivity" of aTAG-4531 is phenotypic rather than chemical . aTAG-4531 degrades both the MTH1-tagged POI and endogenous MTH1. However, because MTH1 loss is phenotypically silent in most non-cancerous or non-oxidatively stressed contexts, the system functions as a "pseudo-orthogonal" tool. This allows for the use of a smaller, human-derived tag (18 kDa) that may interfere less with POI function than larger tags.

Mechanism of Action: The Ternary Complex

The efficacy of aTAG-4531 relies on the formation of a productive ternary complex. The molecule consists of three domains:

  • MTH1 Warhead: A high-affinity ligand binding the MTH1 catalytic pocket.

  • Linker: An optimized alkyl/PEG chain maintaining critical spacing.

  • CRBN Ligand: A Thalidomide derivative that recruits the E3 ligase.

Pathway Visualization

The following diagram illustrates the mechanistic flow from administration to proteasomal degradation.

aTAG_Mechanism cluster_inputs aTAG aTAG-4531 (Small Molecule) Complex Ternary Complex [CRBN : aTAG-4531 : MTH1-POI] aTAG->Complex POI MTH1-POI (Fusion Protein) POI->Complex CRBN CRBN E3 Ligase (Complex) CRBN->Complex Ub Poly-Ubiquitination (K48-linked) Complex->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Outcome POI Depletion + Endogenous MTH1 Loss Proteasome->Outcome

Caption: Kinetic flow of aTAG-4531 mediated degradation. Note the dual depletion of the fusion protein and endogenous MTH1.

Selectivity Profile & Off-Target Effects

For high-integrity data, researchers must distinguish between on-target activity (MTH1 binding) and off-target liabilities (kinase inhibition or CRBN neosubstrates).

A. Target Selectivity (The MTH1 Factor)[1]
  • Endogenous Degradation: aTAG-4531 will degrade endogenous MTH1.

    • Impact: In standard cell lines (HEK293, HeLa, U2OS), MTH1 loss is well-tolerated.

    • Caution: In specific contexts of high oxidative stress (e.g., certain RAS-driven cancer models), MTH1 loss can induce DNA damage (8-oxo-dG accumulation) and cell death. Controls are mandatory to ensure observed phenotypes are due to POI loss, not MTH1 loss.

  • Kinome Selectivity: The MTH1 ligand portion of aTAG-4531 is highly selective. Proteomics profiling indicates minimal cross-reactivity with the broader kinome, reducing the risk of off-target kinase inhibition confounding results.

B. E3 Ligase Off-Targets (The IMiD Effect)

Since aTAG-4531 utilizes a Thalidomide/Pomalidomide-based warhead, it inherits the intrinsic liabilities of Immunomodulatory Drugs (IMiDs).

  • Neosubstrates: CRBN modulators can induce the degradation of "neosubstrates"—proteins that are not naturally degraded but are recruited to CRBN by the drug.

    • Zinc Finger Proteins: Primary concerns include IKZF1 (Ikaros) , IKZF3 (Aiolos) , and ZFP91 .

    • Translation Termination Factors: GSPT1 is a known off-target of many CRBN degraders.

  • aTAG-4531 Specificity: While optimized for MTH1, high concentrations (>1 µM) or specific cell contexts may still trigger degradation of these neosubstrates.

  • Mitigation: Use the lowest effective concentration (typically 10–100 nM) to maximize the window between MTH1 degradation (high potency) and neosubstrate degradation (lower potency).

C. Quantitative Selectivity Summary
ParameterProfile DataImplication
DC50 (Degradation Potency) 0.1 – 1.0 nMExtremely potent; allows low dosing.
Dmax (Max Degradation) >90% (often >95%)Near-complete loss of protein.
Time to Onset < 1 hourRapid kinetics suitable for dynamic signaling studies.
Primary Off-Target Endogenous MTH1Generally benign; requires empty-vector control.
Secondary Off-Targets IKZF1/3, GSPT1 (Low risk at <100nM)Monitor if phenotype resembles IMiD toxicity.

Experimental Protocol: Validated Workflow

This protocol outlines the generation of an MTH1-tagged cell line and the subsequent degradation assay.

Phase 1: Cell Line Engineering[1]
  • Vector Design: Clone your gene of interest (GOI) into a lentiviral vector containing the MTH1 tag (N- or C-terminal fusion).

    • Note: Ensure a flexible linker (e.g., Gly-Ser) separates MTH1 and the GOI to prevent steric hindrance during ternary complex formation.

  • Transduction: Transduce target cells (MOI ~0.3) to ensure single-copy integration.

  • Selection: Select with antibiotics (Puromycin/Blasticidin) for 5–7 days.

  • Validation: Confirm expression via Western Blot using anti-MTH1 or anti-POI antibodies.

Phase 2: Degradation Assay[1]
  • Seeding: Seed cells at 70% confluency in 6-well plates.

  • Preparation: Reconstitute aTAG-4531 in DMSO to a 10 mM stock.

  • Treatment:

    • Dose Response: Treat with 0, 1, 10, 100, 1000 nM aTAG-4531.

    • Time Course: Treat with 100 nM aTAG-4531 for 0, 1, 2, 4, 8, 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Analysis: Perform Western Blot.

    • Probe 1: Anti-POI (Detects fusion).

    • Probe 2: Anti-MTH1 (Detects fusion AND endogenous MTH1 depletion—positive control for drug activity).

    • Probe 3: Anti-Vinculin/GAPDH (Loading control).

Workflow Diagram

Protocol_Workflow cluster_prep Phase 1: Engineering cluster_assay Phase 2: Validation Step1 Cloning (MTH1-Linker-GOI) Step2 Lentiviral Transduction Step1->Step2 Step3 Antibiotic Selection Step2->Step3 Step4 aTAG-4531 Treatment (10-100 nM) Step3->Step4 Step5 Lysis & WB (4h - 24h) Step4->Step5 Decision Check Endogenous MTH1 Levels Step5->Decision Result_Good Fusion & Endo MTH1 Both Degraded Decision->Result_Good Yes Result_Bad No Degradation (Check Linker/E3) Decision->Result_Bad No

Caption: Step-by-step workflow for validating aTAG-4531 mediated degradation in engineered cell lines.

Critical Controls & Troubleshooting

To adhere to E-E-A-T standards, you must validate that the observed phenotype is strictly due to POI loss.

The "Rescue" Experiment

Because aTAG-4531 degrades endogenous MTH1, you cannot simply compare "treated vs. untreated" to claim POI-specificity if MTH1 loss is a confounder in your specific model.

  • Protocol: Express a version of your POI that does not have the MTH1 tag (or uses a different tag like dTAG) in the same cells.

  • Outcome: If aTAG-4531 treatment still causes the phenotype despite the presence of the non-degradable POI, the effect is off-target (likely MTH1-loss related or IMiD-related).

The Negative Control Compound

Use a structural analog of aTAG-4531 that cannot bind CRBN (often a methylated glutarimide variant).

  • Purpose: Differentiates between effects caused by MTH1 inhibition (ligand binding) vs. MTH1 degradation.

Troubleshooting Table
ObservationRoot Cause AnalysisCorrective Action
No degradation of Fusion Steric hindrance or low CRBN expression.Move tag to opposite terminus; Check CRBN levels in cell line.
Degradation of Fusion but not Endo MTH1 Highly unlikely (Endo MTH1 is usually easier to degrade).Re-verify antibody specificity.
Toxicity in Control Cells IMiD off-target effects (GSPT1/IKZF1).Titrate dose down (try 10 nM); Perform Proteomics.

References

  • Veits, G. K., et al. (2021).[1] Development of an AchillesTAG degradation system and its application to control CAR-T activity.Current Research in Chemical Biology . [1]

    • Note: Primary reference for the development of the aTAG system and characteriz
  • Behrens, C., et al. (2022). The MTH1-based aTAG system for the rapid and specific degradation of MTH1-fusion proteins.[2][3]Nature Communications .

    • Note: Detailed characterization of the system's specificity and applic
  • Tocris Bioscience. aTAG 4531 Product Datasheet.[2]

    • Note: Source for physicochemical properties and handling protocols.
  • Donovan, K. A., et al. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development.Cell .

    • Note: Reference for CRBN-medi

Sources

Methodological & Application

Application Note and Protocol: Preparation of aTAG-4531 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precise Stock Solution Preparation in Targeted Protein Degradation Studies

aTAG-4531 is a potent and selective degrader of MTH1 fusion proteins, operating within the AchillesTAG (aTAG) system.[1] This heterobifunctional molecule comprises a ligand selective for MTH1, a linker, and the cereblon-binding ligand Thalidomide, which recruits the CRBN E3 ubiquitin ligase to the MTH1-tagged protein of interest, leading to its ubiquitination and subsequent proteasomal degradation.[1] The ability to induce rapid and potent degradation of target proteins makes aTAG-4531 a valuable tool for target validation and studying the functional consequences of protein loss in a tunable and reversible manner.[1]

The success of any experiment involving aTAG-4531 hinges on the accurate and reproducible preparation of the stock solution. Improperly prepared solutions can lead to inaccurate dosing, compound precipitation, and ultimately, unreliable experimental outcomes. This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of aTAG-4531 stock solutions in dimethyl sulfoxide (DMSO), designed to ensure the integrity and efficacy of this critical reagent.

Foundational Principles: Ensuring a Self-Validating Protocol

The following protocol is designed as a self-validating system, where each step is included to mitigate common sources of error and ensure the final stock solution is of the highest quality. The causality behind each experimental choice is explained to provide a deeper understanding of the critical parameters.

  • Solvent Selection and Purity: Anhydrous or high-purity DMSO is mandated due to its hygroscopic nature.[2] Water contamination can lead to the degradation of the compound and reduce its solubility.

  • Accurate Weighing: The use of a calibrated analytical balance is crucial for achieving the desired concentration. Even minor inaccuracies in weighing can significantly impact the final molarity of the stock solution.

  • Complete Dissolution: Ensuring the complete dissolution of the aTAG-4531 powder is essential to avoid artificially inflating the perceived concentration. Visual inspection and appropriate mixing techniques are key.

  • Proper Storage: Aliquoting the stock solution into single-use volumes and storing at low temperatures (-20°C or -80°C) is critical to prevent degradation from repeated freeze-thaw cycles and maintain long-term stability.[3][4]

Quantitative Data Summary for aTAG-4531

For accurate and reproducible stock solution preparation, the following quantitative data for aTAG-4531 is essential.

ParameterValueSource(s)
Molecular Weight (M.Wt.) 867.85 g/mol [5]
Formula C₄₆H₃₉F₂N₉O₇
Purity ≥98% (HPLC)
Maximum Solubility in DMSO 100 mM (86.78 mg/mL)[5]
Recommended Storage (Powder) -20°C[6]
CAS Number 2412985-00-1

Experimental Protocol: Step-by-Step Preparation of a 10 mM aTAG-4531 Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of aTAG-4531 in DMSO, a common starting concentration for subsequent dilutions to working concentrations for various in vitro and in vivo applications.

Materials and Reagents:
  • aTAG-4531 powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves (butyl rubber gloves are recommended when handling DMSO[7]), lab coat

Workflow for Preparing aTAG-4531 Stock Solution

G cluster_prep Preparation cluster_execution Execution cluster_storage Storage & Documentation Pre-use_Checks Pre-use Checks: - Equilibrate aTAG-4531 to RT - Inspect for integrity Calculations Calculations: - Determine required mass of aTAG-4531 - Determine required volume of DMSO Pre-use_Checks->Calculations Weighing Weighing: - Use a calibrated analytical balance - Handle in a well-ventilated area Calculations->Weighing Dissolution Dissolution: - Add calculated DMSO to weighed aTAG-4531 - Vortex until fully dissolved Weighing->Dissolution Verification Visual Verification: - Ensure no visible particulates Dissolution->Verification Aliquoting Aliquoting: - Dispense into single-use amber tubes Verification->Aliquoting Storage Storage: - Store at -20°C or -80°C Aliquoting->Storage Documentation Documentation: - Label with name, concentration, date, and initials Storage->Documentation

Caption: Workflow for the preparation of aTAG-4531 stock solution.

Procedure:
  • Pre-use Handling: Before opening, allow the vial of aTAG-4531 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which could compromise the integrity of the compound. Gently tap the vial to ensure all the powder is at the bottom.[3]

  • Pre-calculation: Accurately calculate the mass of aTAG-4531 required for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 867.85 g/mol x 1000 mg/g = 8.68 mg

  • Weighing: In a well-ventilated area or a chemical fume hood, carefully weigh out the calculated amount of aTAG-4531 powder using a calibrated analytical balance. Transfer the weighed powder into a sterile, amber microcentrifuge tube or vial. The use of amber tubes is recommended to protect the compound from potential light-induced degradation.

  • Dissolution: Add the calculated volume of anhydrous or high-purity DMSO to the tube containing the aTAG-4531 powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the aTAG-4531 powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be employed.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes.[3]

  • Long-term Storage: Store the aliquots at -20°C or -80°C for long-term storage.[6][8] For solutions in DMSO, storage at -80°C is generally recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[4][8]

  • Documentation: Clearly label each aliquot with the compound name (aTAG-4531), concentration (10 mM in DMSO), date of preparation, and your initials.

Best Practices and Safety Precautions

  • DMSO Handling: Always handle DMSO in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment, including safety goggles and gloves, as DMSO can facilitate the absorption of substances through the skin.[2][7] In case of skin contact, wash the affected area thoroughly with water.[9]

  • Dilution into Aqueous Solutions: When preparing working solutions in aqueous media (e.g., cell culture medium), it is best to first make intermediate dilutions of the DMSO stock in DMSO before adding it to the aqueous solution. This helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[10] Always include a vehicle control (DMSO at the same final concentration) in your experiments.

  • Purity Considerations: The purity of the compound can affect the actual concentration of the stock solution. While most reputable suppliers provide high-purity compounds (≥98%), for highly sensitive quantitative assays, it may be necessary to account for the purity when calculating the amount of compound to weigh.[11]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of aTAG-4531 stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the quality and consistency of their aTAG-4531 reagents, leading to more accurate and reproducible experimental results in their targeted protein degradation studies.

References

  • Bio-Techne. (n.d.). TAG Protein Degradation - aTAG, dTAG, BromoTAG. Retrieved from [Link][1]

  • DMSO Store. (n.d.). Product Care and Storage. Retrieved from [Link][12]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from an internal university document. A similar public resource is not available.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link][13]

  • MCE. (n.d.). aTAG 4531. Retrieved from [Link][14]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link][7]

  • BenchChem. (2025). Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO. Retrieved from a PDF available from BenchChem. A direct, stable URL is not available.
  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 41-60.
  • DC Chemicals. (n.d.). COA of aTAG 4531. Retrieved from [Link][4]

  • Bakshi, M., & Singh, S. (2025, August 10). Core components of analytical method validation for small molecules-an overview.
  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link][15]

  • Oreate AI. (2026, January 7). Inventory and Purity Analysis Report of Small Molecule 52 Compounds. Retrieved from [Link][16]

Sources

Application Note: Dose-Response Curve Generation for aTAG-4531

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing Potency and Efficacy in the AchillesTAG (aTAG) Degradation System

Introduction & System Overview

Targeted Protein Degradation (TPD) has evolved beyond simple inhibition, allowing researchers to remove specific proteins from the cellular environment entirely. While the dTAG system (utilizing FKBP12F36V) is widely adopted, the AchillesTAG (aTAG) system offers a powerful orthogonal alternative.

aTAG-4531 is a heterobifunctional degrader designed for the aTAG system. Unlike dTAG molecules that target FKBP12 mutants, aTAG-4531 selectively binds to MTH1 (NUDT1) fusion proteins and recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This induction of proximity results in the polyubiquitination and subsequent proteasomal degradation of the MTH1-fused Protein of Interest (POI).

Key Compound Specifications:

  • Compound: aTAG-4531

  • Target Tag: MTH1 (MutT Homolog 1)

  • Recruited E3 Ligase: CRBN (Cereblon)[1]

  • Mechanism: Heterobifunctional degradation (PROTAC® behavior)[2][3]

  • Typical DC50: < 1 nM (highly potent)[4][5]

This guide details the generation of high-fidelity dose-response curves to determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation depth), ensuring precise characterization of your target's degradation kinetics.

Mechanism of Action

Understanding the ternary complex is vital for interpreting dose-response data, particularly when addressing the "Hook Effect" (see Section 5).

aTAG_Mechanism cluster_0 Cellular Environment POI POI-MTH1 Fusion Ternary Ternary Complex (POI-Drug-E3) POI->Ternary + aTAG-4531 Drug aTAG-4531 Drug->Ternary E3 CRBN E3 Ligase (CRBN-DDB1-CUL4A) E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Figure 1: The aTAG-4531 mechanism.[6][7] The molecule bridges the MTH1-tagged protein and the CRBN ligase, inducing ubiquitination.

Experimental Design Strategy

To generate a robust dose-response curve, you must control for time, solvent effects, and the biphasic nature of degraders.

A. Concentration Range (The "Hook" Consideration)

Unlike inhibitors, degraders can exhibit a Hook Effect (bell-shaped curve) at high concentrations. If [aTAG-4531] is too high, binary complexes (Drug-POI and Drug-Ligase) saturate the system, preventing the formation of the productive Ternary Complex.

  • Recommendation: Use a broad, semi-logarithmic range.

  • Range: 0.01 nM to 10,000 nM (10 µM).

B. Time Point Selection

Degradation kinetics are target-dependent.

  • Fast Turnover Targets: 2–4 hours.

  • Stable Targets: 16–24 hours (Standard starting point).

  • Recommendation: Perform an initial time-course (e.g., 100 nM at 2h, 4h, 8h, 24h) before the full dose-response to find the optimal window.

C. Controls (Self-Validating System)
  • Vehicle Control: DMSO only (0 nM). Defines the "0% degradation" baseline.

  • Loading Control: Vinculin, GAPDH, or Actin (crucial for normalization).

  • Negative Control (Optional but Recommended): A non-degrading analogue (e.g., aTAG-4531-negative) or competition with free Thalidomide/MTH1 ligand to prove mechanism specificity.

Step-by-Step Protocol
Phase 1: Reagent Preparation
  • Stock Solution: Dissolve aTAG-4531 powder in high-grade DMSO to a concentration of 10 mM .

    • Note: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilution (1000x Stocks):

    • Prepare a 9-point dilution series in a 96-well PCR plate using DMSO.

    • This ensures the final DMSO concentration remains constant (0.1%) across all cells.

StepConcentration (Stock)Dilution FactorFinal Assay Conc. (1:1000)
110 mMStock10 µM
21 mM1:101 µM
3100 µM1:10100 nM
410 µM1:1010 nM
51 µM1:101 nM
6100 nM1:100.1 nM
710 nM1:100.01 nM
81 nM1:100.001 nM
9DMSO OnlyN/AVehicle (0)
Phase 2: Cell Treatment
  • Seeding: Seed cells expressing the MTH1-POI fusion in 6-well or 12-well plates.

    • Density: Aim for 70-80% confluency at the time of lysis.

  • Treatment: Add the diluted aTAG-4531 stocks to the culture media (1:1000 dilution).

    • Example: Add 2 µL of stock to 2 mL of media.

  • Incubation: Incubate at 37°C / 5% CO2 for the determined time point (e.g., 4 hours or 24 hours).

Phase 3: Lysis and Detection (Western Blot)
  • Wash: Aspirate media and wash cells 2x with ice-cold PBS.

  • Lysis: Add RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

    • Critical: Perform all steps on ice to prevent post-lysis degradation.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Normalize total protein using BCA or Bradford assay.

  • Immunoblot:

    • Probe for POI (or MTH1 tag if POI antibody is poor).

    • Probe for Loading Control (e.g., GAPDH).

Data Analysis & Visualization
Workflow Diagram

Workflow Step1 Seed Cells (MTH1-POI Fusion) Step3 Treat Cells (Constant 0.1% DMSO) Step1->Step3 Step2 Prepare 1000x Stocks (Serial Dilution in DMSO) Step2->Step3 Step4 Incubate (4h - 24h) Step3->Step4 Step5 Lysis & Western Blot Step4->Step5 Step6 Densitometry (ImageJ/Li-Cor) Step5->Step6 Step7 Non-Linear Regression (4PL Curve Fit) Step6->Step7

Figure 2: Experimental workflow for generating dose-response data.

Calculation
  • Quantify Bands: Use densitometry software (e.g., ImageJ, Image Studio).

  • Normalize: Divide POI signal by Loading Control signal for each lane.

  • Relative Degradation: Normalize to the DMSO control (set DMSO = 100% or 1.0).

    
    
    
  • Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Remaining (y-axis).

    • Use a 4-Parameter Logistic (4PL) regression model.

    • Equation:

      
      
      

Output Metrics:

  • DC50: Concentration at which 50% of the protein is degraded relative to the baseline.

  • Dmax: The maximal degradation percentage achieved (e.g., 95% degradation).

Troubleshooting & Optimization
ObservationProbable CauseSolution
No Degradation Low CRBN expressionVerify CRBN levels in your specific cell line. Some lines (e.g., HepG2) have low endogenous CRBN.
Bell-Shaped Curve Hook EffectThis is expected behavior for PROTACs. Focus analysis on the descending portion of the curve.
Inconsistent Replicates Pipetting error / DMSO shockEnsure DMSO is pre-mixed with media or added to a large volume. Keep DMSO % constant across all wells.
Low Dmax (<50%) Rapid protein resynthesisShorten incubation time (e.g., move from 24h to 4h) or co-treat with Cycloheximide (use caution as this adds toxicity).
References
  • Veits, G. K., et al. (2021).[4] Development of an AchillesTAG degradation system and its application to control CAR-T activity. Current Research in Chemical Biology, 1, 100010.[4][8] [4][8]

    • Primary reference for the aTAG system and aTAG-4531 characteriz
  • Nabet, B., et al. (2018).[9] The dTAG system for immediate and target-specific protein degradation.[6][7][9][10][11][12] Nature Chemical Biology, 14, 431–441.[9]

    • Foundational principles of TAG-based degrad
  • Tocris Bioscience. aTAG 4531 Product Information.

    • Source for chemical properties, solubility, and handling.[4]

  • BenchChem. Navigating the "Hook Effect" in PROTAC Assays.

    • Technical explan

Sources

Application Note: Western Blot Detection of MTH1 (NUDT1) and MTH1-Fused Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

MTH1 (MutT Homolog 1, encoded by NUDT1) is a critical sanitizer of the nucleotide pool, preventing the incorporation of oxidized dNTPs (e.g., 8-oxo-dGTP) into DNA.[1][2][3][4] In the context of oncology and drug development, MTH1 is a high-value target; its inhibition leads to the accumulation of genomic damage and subsequent cancer cell death.

This guide details the Western Blot detection of MTH1, focusing on two critical contexts:

  • Epitope-Tagged MTH1: Detection of recombinant fusion proteins (e.g., FLAG-MTH1, His-MTH1) used in overexpression and localization studies.

  • Endogenous MTH1 (CETSA): Validation of target engagement for small molecule inhibitors using the Cellular Thermal Shift Assay (CETSA), a gold standard in pre-clinical drug development.

Part 1: The Target Profile

Understanding the physicochemical properties of MTH1 is prerequisite to successful immunoblotting. MTH1 is a small, globular protein that presents specific challenges regarding retention and resolution.

ParameterSpecificationTechnical Implication
Gene Symbol NUDT1Antibodies may be listed under NUDT1 or MTH1.[5][6]
Molecular Weight ~18 kDa (Isoform p18)Critical: Requires high-percentage gels (12-15%) and 0.2 µm membranes.
Isoforms p18 (major), p21, p22Multiple bands may appear between 18–26 kDa depending on the cell line (e.g., mitochondria vs. cytosol).
Quaternary Structure HomodimerIncomplete reduction can lead to "ghost bands" at ~36–40 kDa.
Cellular Localization Cytoplasm & MitochondriaLysis buffers must be robust enough to solubilize mitochondrial membranes (e.g., RIPA or NP-40).

Part 2: Sample Preparation & Lysis[8]

Lysis Buffer Selection

For standard expression analysis, RIPA buffer is recommended due to MTH1's mitochondrial localization. However, for CETSA applications (see Part 5), non-detergent buffers are required initially.

  • Standard Lysis Buffer (RIPA):

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl[2][7]

    • 1% NP-40

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • Add immediately before use: 1x Protease Inhibitor Cocktail, 1 mM DTT (to prevent dimerization).

Sample Reduction (Critical Step)

MTH1 can form disulfide-mediated dimers or aggregates.

  • Protocol: Mix lysate 4:1 with 4x Laemmli Buffer containing 10%

    
    -mercaptoethanol (BME)  or 100 mM DTT .
    
  • Boiling: Heat at 95°C for 5-7 minutes . Note: Do not extend beyond 10 minutes as small proteins can degrade or aggregate.

Part 3: Electrophoresis & Transfer Protocol

Because MTH1 is small (~18 kDa), standard "broad range" protocols often result in the protein passing through the membrane or resolving poorly.

SDS-PAGE
  • Gel Percentage: Use a 4–20% Gradient Gel (optimal for resolution) or a 15% Fixed Percentage Gel .

  • Running Buffer: Tris-Glycine-SDS.

  • Voltage: 120V constant. Stop the run when the dye front reaches the very bottom; 18 kDa proteins migrate near the dye front.

Membrane Transfer (The "Blow-Through" Risk)

The most common failure mode for MTH1 detection is using 0.45 µm pore membranes. Small proteins pass through these pores during transfer.

  • Membrane: PVDF (0.2 µm pore size) or Nitrocellulose (0.2 µm).

    • Why PVDF? Higher binding capacity for small proteins than nitrocellulose.

  • Transfer Buffer: Tris-Glycine + 20% Methanol .

    • Mechanism:[8] Methanol strips SDS from the protein, increasing its binding affinity to the membrane.

  • Conditions:

    • Wet Transfer: 100V for 60 mins (Cooling required).

    • Semi-Dry: Not recommended for quantitative CETSA unless strictly optimized, as small proteins transfer (and blow through) very rapidly.

Part 4: Immunodetection Workflow

Blocking & Antibody Incubation[12][13]
  • Blocking: 5% Non-fat Dry Milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at RT.

    • Note: BSA is preferred if detecting phosphorylated forms, though MTH1 phosphorylation is not the primary readout in drug dev.

  • Primary Antibody:

    • For Epitope Tags: Anti-FLAG (e.g., M2 clone) or Anti-His (1:1000).

    • For Endogenous MTH1: Rabbit Anti-NUDT1 (1:1000).[9] Validated clones include EPR15934 (Abcam) or D6V4O (Cell Signaling).

    • Incubation:Overnight at 4°C . Small proteins benefit from longer equilibrium times.

Visualization

Figure 1: Optimized workflow for MTH1 detection. Note the emphasis on reduction and 0.2 µm membrane usage.

Part 5: Advanced Protocol - CETSA for Target Engagement

In drug development, demonstrating that a small molecule engages MTH1 inside the cell is critical. The Cellular Thermal Shift Assay (CETSA) relies on the principle that ligand binding stabilizes the protein, shifting its melting temperature (


) higher.[10]
CETSA Experimental Design
  • Treatment: Treat cells with MTH1 inhibitor (e.g., TH588, Crizotinib) vs. DMSO control for 1–2 hours.

  • Harvest: Wash cells with PBS. Resuspend in PBS containing Protease Inhibitors (Do NOT use detergents yet).

  • Aliquot: Split samples into PCR tubes (typically 8–10 temperature points, e.g., 40°C to 64°C).

  • Thermal Challenge: Heat each tube to its designated temperature for 3 minutes in a thermal cycler.

  • Cooling: Incubate at RT for 3 minutes.

  • Lysis: Add NP-40 (final conc. 0.8%) or freeze-thaw 3x to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Mechanism:[8] Denatured (unbound) MTH1 precipitates and forms the pellet. Stabilized (drug-bound) MTH1 remains in the supernatant.

  • Analysis: Run the supernatant via Western Blot (Protocol Part 3).

CETSA Logic Visualization

Figure 2: CETSA Logic Flow. The presence of MTH1 in the soluble fraction at high temperatures indicates successful drug binding.

Part 6: Troubleshooting & Validation

IssueProbable CauseSolution
No Signal Blow-through (0.45 µm membrane)Switch to 0.2 µm PVDF .
Band at ~36-40 kDa MTH1 DimerizationFresh DTT/BME required. Boil samples immediately before loading.
Multiple Bands Isoforms or DegradationUse a validated mAb (e.g., CST D6V4O) over polyclonal. Add protease inhibitors.[7]
High Background Inadequate washingMTH1 is small; ensure 3x 10min washes in TBST. Do not over-block (1 hr is sufficient).
CETSA: No Shift Drug impermeability or low affinityVerify drug cell permeability. Ensure lysis buffer does not interfere with drug binding (add detergent after heating).

References

  • MTH1 Biology & Cancer: Gad, H., et al. (2014). "MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool." Nature, 508(7495), 215–221. Link

  • CETSA Protocol: Jansson, J. G., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." ACS Chemical Biology. Link

  • Antibody Validation (CST): Cell Signaling Technology. "MTH1 (D6V4O) Rabbit mAb Validation." Link

  • Antibody Validation (Novus): Novus Biologicals.[5] "NUDT1/MTH1 Antibody Validation Data." Link

  • MTH1 Structure & Isoforms: UniProt Consortium. "UniProtKB - P36639 (NUDT1_HUMAN)." Link

Sources

Application Note: A Comprehensive Guide to Determining DC50 and Dmax for the aTAG Degrader, aTAG-4531

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Targeted Protein Degradation with the aTAG System

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes heterobifunctional small molecules, such as Proteolysis Targeting Chimeras (PROTACs®), to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS).[2] These molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[3]

The aTAG (AchillesTAG) system is a powerful chemical genetics platform for inducing rapid and specific degradation of virtually any intracellular protein.[4] This technology circumvents the need to develop a unique degrader for each POI. Instead, it relies on a universal "degron tag," the MTH1 (MutT Homolog 1) enzyme, which is fused to the POI using standard genome engineering techniques. The corresponding degrader molecule then targets this MTH1 tag. The choice of MTH1 is strategic, as its endogenous loss has no known adverse phenotypic consequences.

aTAG-4531 is a potent and cell-permeable heterobifunctional degrader designed for the aTAG system. It consists of a high-affinity ligand for the MTH1 tag, connected via a chemical linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] To fully characterize the efficacy of aTAG-4531, two key parameters are essential:

  • DC50 (Degradation Concentration 50): A measure of potency, defined as the concentration of the degrader required to achieve 50% degradation of the target protein.

  • Dmax (maximum degradation): A measure of efficacy, representing the maximum percentage of protein degradation achievable with the degrader.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately and reproducibly determine the DC50 and Dmax of aTAG-4531, covering the underlying principles, detailed experimental protocols, and robust data analysis techniques.

Mechanism of Action: Orchestrating Protein Elimination

The activity of aTAG-4531 is a well-defined process that catalytically commandeers the cell's UPS. The key event is the formation of a ternary complex, a crucial step for subsequent ubiquitination.

  • Ternary Complex Formation: aTAG-4531, being cell-permeable, enters the cell and simultaneously binds to the MTH1 tag on the fusion protein and the CRBN E3 ligase. This forms a productive ternary complex (MTH1-POI :: aTAG-4531 :: CRBN).[5]

  • Ubiquitination: Within this complex, the E3 ligase acts as a scaffold, enabling an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules onto accessible lysine residues of the target protein. This process is repeated to form a polyubiquitin chain.[7]

  • Proteasomal Recognition and Degradation: The polyubiquitin chain serves as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated protein, unfolds it, and degrades it into small peptide fragments.[2]

  • Catalytic Cycle: After the ubiquitination event, aTAG-4531 is released and can proceed to engage another MTH1-tagged protein and E3 ligase, enabling it to act catalytically at sub-stoichiometric concentrations.

aTAG_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Fusion MTH1-POI MTH1 MTH1 Tag Ternary POI-MTH1 aTAG-4531 CRBN Fusion:f0->Ternary:f0 Binding aTAG4531 aTAG-4531 aTAG4531->Ternary:f1 Binding CRBN CRBN E3 Ligase CRBN->Ternary:f2 Recruitment Ternary->aTAG4531 Recycling PolyUb Poly-Ubiquitinated Fusion Protein Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Peptide Fragments Proteasome->Peptides Degradation aTAG_Workflow Start Start Seed 1. Seed MTH1-tagged cells in multi-well plates Start->Seed Incubate1 2. Incubate overnight (allow cells to adhere) Seed->Incubate1 Prepare 3. Prepare serial dilutions of aTAG-4531 Incubate1->Prepare Treat 4. Treat cells with degrader and controls (e.g., DMSO) Prepare->Treat Incubate2 5. Incubate for pre-determined time (from time-course exp.) Treat->Incubate2 Lyse 6. Lyse cells and normalize protein concentration Incubate2->Lyse Quantify 7. Quantify remaining protein (e.g., Automated Western Blot) Lyse->Quantify Analyze 8. Normalize data to vehicle and plot vs. log[concentration] Quantify->Analyze Fit 9. Fit curve using non-linear regression (4-parameter) Analyze->Fit Determine 10. Determine DC50 & Dmax from fitted curve Fit->Determine End End Determine->End

Figure 2: Step-by-step experimental workflow.

Detailed Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the treatment of MTH1-tagged cells with a serial dilution of aTAG-4531.

  • Cell Seeding: Seed the MTH1-POI expressing cells in an appropriate multi-well plate format (e.g., 12-well or 24-well for Western blotting) at a density that will result in 70-80% confluency at the time of harvest. Seed wells for all drug concentrations, vehicle controls, and any other necessary controls.

  • Incubation: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to adhere and resume normal growth.

  • aTAG-4531 Preparation: a. Prepare a high-concentration stock solution of aTAG-4531 (e.g., 10 mM) in DMSO. [8] b. On the day of the experiment, perform a serial dilution in cell culture medium to achieve the final desired concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

  • Cell Treatment: a. Carefully remove the old medium from the cells. b. Add the medium containing the appropriate concentrations of aTAG-4531 or vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator for the predetermined optimal duration (e.g., 4 hours, based on literature and time-course experiments).

Protocol 2: Protein Quantification via Automated Western Blot

Automated Western systems, such as the Simple Western™ from ProteinSimple, are highly recommended over traditional Western blotting. They offer superior reproducibility and quantitative data, which are critical for accurate DC50 and Dmax determination.

  • Cell Lysis: a. Place the cell plate on ice and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: a. Transfer the supernatant (clarified lysate) to a new tube. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: a. Dilute the lysates to a uniform final concentration (e.g., 0.2 - 1.0 mg/mL) using the lysis buffer. b. Prepare the samples according to the Simple Western™ user manual, which typically involves mixing the lysate with a master mix containing a fluorescent standard and dithiothreitol (DTT). c. Heat the samples at 95°C for 5 minutes.

  • Instrument Run: a. Load the prepared samples, primary antibodies (against the POI or a tag like HA/FLAG if present), secondary antibodies, and other required reagents into the designated plate. b. Place the plate into the Simple Western™ instrument and start the run. The instrument automates protein separation, immunodetection, and quantitative analysis.

  • Data Acquisition: The instrument's software will generate electropherograms, with peak areas corresponding to the amount of target protein. This quantitative output is used for the final analysis.

Data Analysis and Interpretation

Accurate data analysis is paramount for deriving meaningful DC50 and Dmax values.

  • Data Normalization: a. For each sample, obtain the peak area for your target protein from the analysis software. b. For each concentration of aTAG-4531, calculate the percentage of remaining protein using the following formula:

    % Remaining Protein = (Peak Area of Treated Sample / Average Peak Area of Vehicle Control) * 100

  • Curve Fitting: a. Use a suitable graphing software like GraphPad Prism. [9][10] b. Create an XY data table. Enter the logarithm of the aTAG-4531 concentrations in the X column and the corresponding normalized % Remaining Protein values in the Y column. c. Use the software's non-linear regression function to fit the data. The recommended model is the [Inhibitor] vs. normalized response -- Variable slope (four parameters) equation. [9] Y = 100 / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determining DC50 and Dmax: a. The software will automatically calculate the best-fit values for the parameters, including the LogIC50 (which is the LogDC50 in this context). The DC50 is the antilog of this value. b. The Dmax is calculated from the bottom plateau of the curve:

    Dmax (%) = 100 - Bottom Plateau (%)

    c. The software's analysis output will provide the DC50 and the bottom plateau value, along with their confidence intervals.

Data Presentation and Expected Values

Summarize all quantitative results in a clear, structured table. Based on published data, the expected values for aTAG-4531 are in the sub-nanomolar range for DC50 and show over 90% degradation for Dmax after a 4-hour treatment. [8]

Parameter Description Expected Value for aTAG-4531
DC50 Concentration for 50% degradation ~0.3 nM
Dmax Maximum percentage of degradation >90%

| Incubation Time | Time used for dose-response | 4 hours |

Interpreting Common Phenomena
  • The "Hook Effect": In some cases, at very high concentrations of the degrader, the degradation efficiency may decrease. This biphasic response, known as the "hook effect," occurs when the degrader saturates both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex. [11]This is an important characteristic of many heterobifunctional degraders and highlights that higher concentrations are not always more effective.

Conclusion

The aTAG system, with potent degraders like aTAG-4531, provides a robust platform for the targeted degradation of proteins of interest. By following the principles and protocols outlined in this guide—including proper cell line generation, time-course optimization, use of essential controls, and robust quantitative analysis—researchers can reliably determine the DC50 and Dmax values. These parameters are fundamental to understanding the potency and efficacy of aTAG-4531, enabling its effective use as a tool for target validation and exploration in diverse areas of biological research.

References

  • Title: TARGETED PROTEIN DEGRADATION Source: Bio-Techne URL: [Link]

  • Title: The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity Source: Genes & Development URL: [Link]

  • Title: Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System Source: Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: Development of AchillesTAG degradation systems and their application to control CAR-T activity Source: C4 Therapeutics (Poster) URL: [Link]

  • Title: How to Measure the Kinetics of Targeted Protein Degradation Source: Bitesize Bio URL: [Link]

  • Title: TAG Protein Degradation - aTAG, dTAG, BromoTAG Source: Bio-Techne URL: [Link]

  • Title: Cell-based protein degrader assays for microplates Source: BMG Labtech URL: [Link]

  • Title: Von Hippel–Lindau tumor suppressor Source: Wikipedia URL: [Link]

  • Title: Human Cell Based Protein Turnover Assays Source: Eurofins Discovery URL: [Link]

  • Title: Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch Source: Oxford Academic URL: [Link]

  • Title: aTAG 4531 (6971) by Tocris, Part of Bio-Techne Source: BenchSci URL: [Link]

  • Title: Targeted Protein Degradation Source: Bio-Techne URL: [Link]

  • Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: dTAG 和aTAG 降解剂 Source: Bio-Techne URL: [Link]

  • Title: Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key Source: Sartorius URL: [Link]

  • Title: Targeted Protein Degradation Product Guide Edition 5 Source: Bio-Techne URL: [Link]

  • Title: Assays and Strategies for Targeted Protein Degradation Development Source: Technology Networks URL: [Link]

  • Title: Programmable RNA targeting with CRISPR-Cas13 Source: Nature Methods (via PMC) URL: [Link]

  • Title: Assays and technologies for developing proteolysis targeting chimera degraders Source: Acta Pharmaceutica Sinica B (via PMC) URL: [Link]

  • Title: A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) Source: Taylor & Francis Online URL: [Link]

  • Title: How Do I Perform a Dose-Response Experiment? Source: GraphPad URL: [Link]

  • Title: Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus Source: Medium URL: [Link]

  • Title: A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism Source: Oreate AI Blog URL: [Link]

  • Title: A beginner's guide to PROTACs and targeted protein degradation Source: The Biochemist URL: [Link]

  • Title: Quantitation and Error Measurements in Dose–Response Curves Source: ACS Publications URL: [Link]

  • Title: Targeted mRNA demethylation using an engineered dCas13b-ALKBH5 fusion protein Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: CRISPRδ: dCas13-mediated translational repression for accurate gene silencing in mammalian cells Source: bioRxiv URL: [Link]

  • Title: CRISPRδ: dCas13-mediated translational repression for accurate gene silencing in mammalian cells Source: ResearchGate URL: [Link]

  • Title: CRISPR-iPAS: a novel dCAS13-based method for alternative polyadenylation interference Source: Nucleic Acids Research URL: [Link]

  • Title: Targeted Protein Degradation and Induced Proximity Source: Bio-Techne URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving aTAG-4531 Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for aTAG-4531. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome challenges related to the aqueous solubility of aTAG-4531. As a large and complex PROTAC® molecule, aTAG-4531 exhibits poor aqueous solubility, a common characteristic for compounds in this class due to their high molecular weight and lipophilicity.[1][2][3] Proper handling and formulation are critical for achieving reliable and reproducible experimental results.

This guide is structured to walk you through from foundational knowledge to advanced troubleshooting, ensuring you can confidently prepare aTAG-4531 solutions for your in vitro and in vivo experiments.

Quick Reference: Physicochemical Properties of aTAG-4531

Before troubleshooting, it is essential to be familiar with the fundamental properties of the molecule.

PropertyValueSource(s)
Molecular Formula C₄₆H₃₉F₂N₉O₇[4]
Molecular Weight 867.85 g/mol [4][5]
Appearance Solid powder[6]
Primary Solvent DMSO[4]
Max Solubility in DMSO ~100 mM (86.78 mg/mL)[4]
Storage (Powder) -20°C for up to 3 years[6]
Storage (In Solvent) -80°C for up to 6 months[6]
Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding aTAG-4531 handling.

Q1: What is the best solvent for making a primary stock solution of aTAG-4531?

The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[4] aTAG-4531 is readily soluble in DMSO up to approximately 100 mM. For best practices, use a fresh, anhydrous grade of DMSO, as moisture can impact compound stability and solubility.

Q2: My aTAG-4531 powder won't dissolve completely in DMSO. What should I do?

If you encounter difficulty dissolving the compound even in DMSO, gentle warming and physical agitation can help.[7] Try the following:

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Use a bath sonicator for 10-15 minutes to break up any aggregates.[8]

  • Gentle Heating: Briefly warm the solution in a water bath set to 37-50°C.[7] Do not overheat, as it may risk degrading the compound.

Q3: Why does my aTAG-4531 precipitate when I add my DMSO stock to my cell culture media or aqueous buffer?

This is the most common solubility issue and is often referred to as "precipitation upon dilution" or "DMSO shock." It occurs because the highly soluble DMSO stock is rapidly introduced into an aqueous environment where the compound's solubility is extremely low.[2] The sudden change in solvent polarity causes the compound to crash out of solution. The remainder of this guide focuses on strategies to prevent this.

In-Depth Troubleshooting & Optimization Guide

This section provides detailed, question-and-answer-based solutions to common and complex solubility problems.

Problem 1: Immediate Precipitation in Aqueous Buffer

Q: I diluted my 10 mM DMSO stock of aTAG-4531 directly into my PBS buffer for a final concentration of 10 µM, and it immediately turned cloudy. What went wrong?

A: The primary issue is the dilution method and the final concentration of DMSO. A large, single-step dilution from 100% DMSO into a fully aqueous buffer is the most common cause of precipitation. The final DMSO concentration in your experiment also plays a critical role.

Expertise & Causality: When a small volume of concentrated DMSO stock is added to a large volume of buffer, the DMSO disperses rapidly. This leaves the aTAG-4531 molecules in a localized, supersaturated state within the aqueous environment, leading to immediate aggregation and precipitation.[2]

Immediate Solutions & Protocols:

  • Optimize the Dilution Technique: Avoid single, large dilutions. The best practice is a two-step or serial dilution method.[9] This involves making an intermediate dilution in a mixed solvent system or directly in DMSO before the final dilution into the aqueous buffer.

  • Control the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[10][11] However, for poorly soluble compounds, a final concentration of up to 1% may be necessary, but this must be validated with a vehicle control group in your experiment.[2][12]

This protocol is designed to minimize precipitation when preparing working solutions for in vitro assays.

  • Prepare High-Concentration Stock: Dissolve aTAG-4531 in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

  • Create Intermediate Dilution: Perform an intermediate dilution of your stock solution in 100% DMSO. For example, to get a final concentration of 1 µM from a 10 mM stock with a final DMSO concentration of 0.1%, you would need a 1000x dilution.

    • Prepare a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in DMSO.

  • Final Dilution into Aqueous Buffer: Add the intermediate DMSO stock to your final aqueous buffer (e.g., cell culture medium, PBS).

    • Crucial Step: Add the DMSO stock to the buffer dropwise while the buffer is being vortexed or stirred vigorously.[2] This promotes rapid mixing and prevents localized high concentrations of the compound. For example, add 10 µL of the 100 µM intermediate stock to 990 µL of assay buffer to get a final 1 µM solution with 1% DMSO.

    • Always add the DMSO solution to the aqueous buffer, not the other way around.

Problem 2: Compound Precipitates Over Time or in Cell Culture

Q: My aTAG-4531 solution looks clear initially, but after a few hours of incubation at 37°C, I see visible precipitate or get inconsistent results in my cell-based assay. Why?

A: This indicates that your working concentration is above the compound's kinetic solubility limit in your specific medium. While the compound may appear dissolved initially, it is in a thermodynamically unstable, supersaturated state and will precipitate over time, especially with changes in temperature or the presence of nucleation sites. Furthermore, components in cell culture media, like proteins and salts, can reduce the solubility of hydrophobic compounds.[9]

Expertise & Causality: Kinetic solubility refers to the concentration of a compound that can remain in solution under specific, non-equilibrium conditions (like after dilution from a DMSO stock) over a defined period. It is often higher than the true thermodynamic solubility but is more relevant for experimental conditions. If your working concentration exceeds this limit, the compound will eventually fall out of solution. Poor solubility is also directly linked to poor cellular permeability, which could explain a lack of efficacy in cell-based assays compared to cell-free systems.[2][13]

Solutions & Protocols:

  • Determine the Kinetic Solubility: Before running extensive experiments, perform a simple assay to determine the maximum soluble concentration of aTAG-4531 in your specific assay buffer.

  • Prepare a Dilution Series: In a 96-well plate, create a serial dilution of your 10 mM aTAG-4531 stock solution with DMSO. Aim for a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Dilute into Aqueous Buffer: In a separate clear, flat-bottom 96-well plate, add your aqueous assay buffer (e.g., 198 µL per well).

  • Add Compound: Transfer a small, fixed volume of each DMSO concentration from the first plate to the second (e.g., 2 µL). This creates a consistent final DMSO concentration (in this case, 1%).

  • Incubate and Observe: Seal the plate and incubate it on a plate shaker at your experimental temperature (e.g., room temperature or 37°C) for 2-24 hours.

  • Measure Precipitation: Assess precipitation visually or by measuring light scattering at a wavelength like 620 nm using a plate reader. The highest concentration that remains clear is your approximate kinetic solubility limit.

  • Incorporate Co-solvents or Excipients: If your required working concentration is above the kinetic solubility limit in a simple aqueous buffer, you must modify the formulation. This is standard practice for in vivo studies and can be adapted for in vitro work if necessary.[6][14]

    • Co-solvents: Agents like PEG300, PEG400, or ethanol can be added to the aqueous buffer to increase the solvent's capacity to dissolve hydrophobic molecules.[15]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[9]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[16][17]

The following diagram illustrates the decision-making process when encountering solubility issues with aTAG-4531.

G cluster_troubleshoot Troubleshooting Path start Start: aTAG-4531 Powder stock Prepare 10 mM Stock in 100% Anhydrous DMSO start->stock dissolved Is it fully dissolved? stock->dissolved agitate Vortex / Sonicate / Gentle Warming (37°C) dissolved->agitate No dilute Dilute to Working Conc. in Aqueous Buffer dissolved->dilute Yes agitate->stock precipitate Precipitation Occurs? dilute->precipitate success Solution is Clear: Proceed with Experiment precipitate->success No check_dmso Verify Final DMSO Conc. (Aim for <0.5-1%) precipitate->check_dmso Yes two_step Use Two-Step Dilution Protocol check_dmso->two_step still_precipitates Still Precipitates? two_step->still_precipitates still_precipitates->success No reduce_conc Lower Working Concentration still_precipitates->reduce_conc Yes use_formulation Use Formulation Strategy (Co-solvents, Surfactants) reduce_conc->use_formulation If conc. is too low for desired effect use_formulation->success

Caption: Decision tree for troubleshooting aTAG-4531 solubility issues.

Problem 3: Preparing aTAG-4531 for In Vivo Studies

Q: I need to formulate aTAG-4531 for intraperitoneal (IP) injection in mice. A simple DMSO/Saline solution is causing precipitation and poor exposure. What formulation can I use?

A: For in vivo applications, simple aqueous buffers are almost always insufficient for poorly soluble compounds like PROTACs. You must use a formulation vehicle containing a combination of solvents and excipients to maintain solubility and ensure bioavailability.[6]

Expertise & Causality: When injected, the formulation vehicle is rapidly diluted by physiological fluids. A robust formulation ensures that the drug does not immediately precipitate at the injection site, allowing it to be absorbed into systemic circulation. Common in vivo formulations balance solubilizing power with toxicological safety.

Recommended Formulations:

Several suppliers of preclinical compounds provide example formulations for compounds with low water solubility.[6] These often involve a multi-component system.

Formulation ComponentPurposeExample Ratio (% v/v)Source
DMSO Primary solvent to dissolve the compound5 - 10%[6]
PEG300 or PEG400 Co-solvent to improve solubility in the final mix30 - 40%[6]
Tween® 80 Surfactant to aid in dispersion and prevent precipitation5 - 10%[6][9]
Saline or 5% Dextrose Aqueous vehicle to bring to final volume40 - 60%[6]

This protocol describes the preparation of a common vehicle: 10% DMSO / 40% PEG300 / 5% Tween® 80 / 45% Saline.

  • Weigh and Dissolve: Weigh the required amount of aTAG-4531 powder. Dissolve it completely in the required volume of DMSO. For example, to make 1 mL of a 5 mg/mL final solution, dissolve 5 mg of aTAG-4531 in 100 µL of DMSO.

  • Add Co-solvent: To the DMSO solution, add the required volume of PEG300 (400 µL in this example). Vortex until the solution is clear and homogenous.

  • Add Surfactant: Add the required volume of Tween® 80 (50 µL in this example). Vortex again until fully mixed. The solution may become more viscous.

  • Final Dilution: Slowly add the aqueous vehicle (450 µL of saline in this example) to the organic mixture while vortexing.

  • Final Check: The final solution should be clear. If any cloudiness appears, you may need to adjust the ratios (e.g., increase PEG300 or Tween® 80) or lower the final drug concentration. Always prepare a vehicle-only control for your animal studies.

This diagram shows the sequential steps for preparing a co-solvent-based formulation.

Caption: Step-by-step workflow for preparing an in vivo formulation.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • TAG Protein Degradation - aTAG, dTAG, BromoTAG. Bio-Techne. [Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007). Current Science. [Link]

  • What effects does DMSO have on cell assays?. Quora. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Journal of Medicinal Chemistry. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2025). ResearchGate. [Link]

  • How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

  • aTAG 4531 2412985-00-1. MCE. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017). Molecules. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Journal of Pharmaceutical Investigation. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023). Pharmaceutics. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Scientific Reports. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. (2003). AAPS PharmSciTech. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Journal of Pharmaceutical Sciences. [Link]

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. (2025). ResearchGate. [Link]

  • Dissolving Small Molecules. (2026). Reddit. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimizing aTAG-4531 Titration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding the Hook Effect in MTH1-Based Targeted Protein Degradation

To: Research Scientists & Drug Discovery Leads From: Senior Application Scientist, Chemical Biology Division Subject: Troubleshooting Guide: Mitigating the "Hook Effect" in aTAG-4531 Experiments

Welcome to the Technical Support Center. This guide addresses the Hook Effect (prozone effect) frequently observed during the titration of aTAG-4531 , a heterobifunctional degrader targeting MTH1 fusion proteins.

The aTAG system relies on a "bump-and-hole" strategy where your Protein of Interest (POI) is fused to a mutant MTH1 tag. aTAG-4531 bridges this MTH1 tag and the E3 ligase Cereblon (CRBN) to induce ubiquitination and degradation. Because aTAG-4531 is a bifunctional molecule, it is thermodynamically predisposed to the hook effect at high concentrations, leading to a bell-shaped dose-response curve that can be mistaken for lack of potency.

Part 1: The Mechanistic "Why"

Q: Why does my degradation efficiency drop at high concentrations of aTAG-4531?

A: You are observing the Hook Effect , a classic thermodynamic phenomenon in ternary complex formation.

Effective degradation requires the formation of a Ternary Complex : [MTH1-POI] : [aTAG-4531] : [CRBN].

  • Optimal Concentration: The degrader acts as a molecular glue, bringing the target and ligase together.

  • Excess Concentration (The Hook): When aTAG-4531 is in vast excess, it saturates the binding sites on both the MTH1 tag and cellular CRBN independently. This forms unproductive Binary Complexes (Target:Degrader and Ligase:Degrader) that cannot interact, effectively inhibiting degradation [1, 2].[1][2]

Visualizing the Mechanism

HookEffect cluster_optimal Optimal Dose (Ternary Complex) cluster_hook High Dose (Hook Effect) POI MTH1-POI Drug aTAG-4531 POI->Drug CRBN CRBN Ligase Result1 Ubiquitination & Degradation CRBN->Result1 Drug->CRBN POI_Sat MTH1-POI Drug1 aTAG-4531 POI_Sat->Drug1 CRBN_Sat CRBN Ligase Drug2 aTAG-4531 CRBN_Sat->Drug2 Result2 No Interaction (Steric Block)

Figure 1: Mechanism of the Hook Effect. Left: Optimal stoichiometry facilitates ternary complex formation. Right: Excess aTAG-4531 saturates both proteins individually, preventing their association.

Part 2: Optimization & Titration Protocols

Q: What is the ideal titration range to capture the DC50 without hitting the hook?

A: aTAG-4531 is highly potent, with a reported DC50 (concentration for 50% degradation) of ~0.34 nM in standard lines [3].[3][4] Many users start too high (e.g., 1 µM), effectively starting their experiment inside the hook zone.

The "Golden Titration" Protocol

Follow this logarithmic dilution scheme to characterize the full bell curve.

Experimental Setup:

  • Cell Seeding: Seed cells to reach 70-80% confluency at the time of lysis. (Over-confluency can alter CRBN levels).

  • Preparation: Dissolve aTAG-4531 in DMSO to a 10 mM stock.

  • Dosing Matrix:

StepConcentrationPurposeExpected Outcome
1 0.1 nM Sub-thresholdMinimal degradation.
2 1.0 nM Near DC50Partial to full degradation.
3 10 nM Dmax Zone Maximum degradation (Sweet Spot).
4 100 nM Plateau/OnsetMaintenance of Dmax or slight dip.
5 1.0 µM Hook ZoneDegradation efficiency likely decreases.
6 10 µM Full HookSignificant loss of degradation (Rescue).
Ctrl DMSO Negative Ctrl0% Degradation.

Time Course: For initial characterization, perform this titration at 4 hours and 24 hours .

  • Note: aTAG-4531 is rapid; degradation often peaks at 4 hours. Long incubations (24h+) at high concentrations exacerbate the hook effect due to compound accumulation and potential CRBN autoubiquitination.

Part 3: Troubleshooting Specific Scenarios

Q: I see a bell-shaped curve, but how do I confirm it's the hook effect and not cellular toxicity?

A: Toxicity can mimic the hook effect (dead cells don't degrade proteins efficiently, or housekeeping proteins skew normalization). You must run a Competition Rescue Control .

The Rescue Experiment: If the loss of degradation at 10 µM is due to the hook effect (saturation of binding sites), adding a competitor should not restore degradation. However, to prove the mechanism relies on CRBN, you can compete with free Thalidomide.

  • Condition A: 10 nM aTAG-4531 (Active)

  • Condition B: 10 nM aTAG-4531 + 10 µM Thalidomide (Competitor)

  • Result: Condition B should show no degradation . This confirms that aTAG-4531 requires CRBN binding to work. If high-dose aTAG-4531 (10 µM) fails to degrade, it is functionally equivalent to Condition B—the CRBN sites are "poisoned" by excess free compound.

Q: My DC50 is shifting between experiments. Why?

A: The hook effect and DC50 are dependent on the cellular concentration of the target (MTH1-POI) and the E3 ligase (CRBN) .

  • High POI Expression: Requires more aTAG-4531 to achieve Dmax, shifting the curve to the right.

  • Low CRBN Expression: Makes the system more sensitive to the hook effect (easier to saturate the scarce ligase).

  • Solution: Always normalize cell density. If using transient transfection, ensure consistent plasmid DNA amounts, as varying expression levels will shift your titration curve wildy.

Q: I am using the aTAG system in a new cell line and see no degradation, even at low doses.

A: Before assuming a titration issue, validate the machinery:

  • CRBN Levels: Does your cell line express Cereblon? (Some cancer lines, e.g., HepG2 or specific lymphoid lines, have low/mutated CRBN).

  • MTH1 Fusion: Is the tag accessible? Terminally tagged proteins (N- or C-terminus) are usually fine, but ensure the MTH1 tag isn't buried in a protein complex.

Decision Logic for Troubleshooting

DecisionTree Start Issue: Poor Degradation Profile CheckCurve Is the Dose-Response Bell-Shaped? Start->CheckCurve Yes Yes (Hook Effect) CheckCurve->Yes No No (Flat Line) CheckCurve->No ReduceDose Action: Reduce Max Dose to 100 nM Yes->ReduceDose CheckTime Action: Check 4h vs 24h (Kinetics) Yes->CheckTime CheckCRBN Action: Western Blot for CRBN Expression No->CheckCRBN CheckTag Action: Verify MTH1-POI Expression & Fusion No->CheckTag

Figure 2: Troubleshooting decision tree for aTAG-4531 experiments.

References
  • Veits, G. K., et al. (2021).[5] Development of an AchillesTAG degradation system and its application to control CAR-T activity. Current Research in Chemical Biology, 1, 100010.[5][6] [5]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.

  • Tocris Bioscience. aTAG 4531 Product Information & Biological Activity.

  • Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein control. Nature Chemical Biology, 14, 431–441.

Disclaimer: This guide is for research purposes only. aTAG-4531 is a chemical probe and not intended for diagnostic or therapeutic use in humans.

Sources

Technical Guide: Optimizing MTH1 (NUDT1) Tag Placement

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for optimizing MTH1 (NUDT1) construct design and experimental validation. It is structured to address the specific "N-terminal vs. C-terminal" dilemma using structural evidence and field-proven protocols.

Department: Application Science & Assay Development Subject: Structural Logic & Troubleshooting for MTH1 Tagging Strategies

Executive Summary: The "N-Terminal" Consensus

For MTH1 (MutT Homolog 1), N-terminal tagging is the industry standard for both crystallographic and functional studies. The structural biology of the Nudix fold dictates that the N-terminus is solvent-exposed and flexible, whereas the C-terminus is integral to the hydrophobic core stability.

However, "standard" does not mean "foolproof." This guide details the structural causality, validation workflows, and troubleshooting steps to ensure your tagged construct yields physiological data.

Module 1: Structural Logic (The "Why")

Q: Why is the N-terminus preferred over the C-terminus for MTH1? A: The preference is dictated by the Nudix fold architecture (PDB: 4N1T).

  • N-Terminus (Residues 1-10): In crystal structures, the first ~10 residues are often disordered or solvent-exposed. This flexibility acts as a natural linker, allowing an affinity tag (e.g., 6xHis, GST) to extend away from the protein body without distorting the active site.

  • C-Terminus (Residues ~156): The C-terminal region participates in a hydrogen-bonding network that stabilizes the

    
    -sheet core of the enzyme. Fusing a tag here risks destabilizing the fold or inducing aggregation, which manifests as low solubility or high background in thermal shift assays.
    

Q: Does an N-terminal tag interfere with inhibitor binding (e.g., TH588, TH1579)? A: Generally, no. The active site cleft of MTH1 is distinct from the N-terminus. However, large tags (like GST) can cause steric occlusion if the linker is too short.

  • Recommendation: Use a small tag (6xHis) or a cleavable linker (TEV/Thrombin).

  • Critical Check: If using a non-cleavable tag, you must validate that the

    
     or 
    
    
    
    of a reference inhibitor matches literature values (approx. 5 nM for TH588).

Q: I see "G2K" mutants in literature. Why? A: This is a "Pro-Tip" for N-terminal tagging. The wild-type MTH1 N-terminus can undergo heterogeneous processing (methionine excision) in E. coli.[1] Mutating Glycine-2 to Lysine (G2K) prevents this, ensuring a homogeneous N-terminus, which is critical for high-resolution crystallography but less critical for standard biochemical assays.[1]

Module 2: Decision Matrix & Workflow

Use this logic flow to determine your construct strategy.

MTH1_Tagging_Strategy Start START: MTH1 Construct Design Goal Goal: Assay Type? Start->Goal Cryst Crystallography / NMR Goal->Cryst Biochem Biochemical Screen (HTS) Goal->Biochem Cell Cellular (CETSA/FRET) Goal->Cell N_Cleave N-Term His-TEV (Must Cleave) Cryst->N_Cleave Homogeneity Critical N_Stable N-Term His (Cleavage Optional) Biochem->N_Stable Throughput Priority Fusion N-Term GFP/Luc (Linker >15aa) Cell->Fusion Signal Required Check Validation Check: Reference Inhibitor IC50 N_Cleave->Check N_Stable->Check Fusion->Check

Figure 1: Decision tree for MTH1 tag placement based on downstream application.

Module 3: Troubleshooting Functional Assays
Scenario A: Malachite Green Assay (Enzymatic Activity)

Issue: "My background signal is high, even in the 'No Enzyme' control." Root Cause: Phosphate contamination.[2][3] The Malachite Green assay detects free inorganic phosphate (


). MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP + 

(pyrophosphate). You need a pyrophosphatase (PPase) to convert

for detection. Fix:
  • Buffer Check: Ensure your assay buffer is Tris or HEPES based, not PBS (Phosphate Buffered Saline).

  • Substrate Purity: Commercial dGTP/8-oxo-dGTP often contains free phosphate. Treat your substrate stock with a "mop-up" enzyme (e.g., PNPase) or buy "Ultra-Pure" grade.

  • Tag Interference: If the tagged protein shows 0 activity, the tag might be occluding the active site or the protein is misfolded. Action: Cleave the tag and re-test.

Scenario B: CETSA (Target Engagement)

Issue: "The melting temperature (


) of my tagged MTH1 is 10°C lower than literature."
Root Cause:  Destabilization by the tag.
  • Literature Baseline: WT MTH1

    
     is typically 50–54°C .
    
  • Diagnosis: A shift to ~40°C suggests the tag (likely C-terminal or a bulky N-terminal fusion) has disrupted the core folding. Fix:

  • Switch to a minimal N-terminal His-tag.

  • Check buffer conditions: MTH1 is sensitive to oxidation; ensure 1-2 mM DTT or TCEP is present.

Module 4: Validated Protocols
Protocol: MTH1 Malachite Green Activity Assay

Standard operating procedure for measuring catalytic turnover.

Reagents:

  • Assay Buffer: 100 mM Tris-Acetate (pH 8.0), 40 mM NaCl, 10 mM

    
    , 1 mM DTT, 0.005% Tween-20.
    
  • Coupling Enzyme: Inorganic Pyrophosphatase (PPase), 0.2 U/mL final.

  • Substrate: 8-oxo-dGTP (start at 100

    
    M for 
    
    
    
    determination).
  • Detection: Malachite Green Reagent (freshly prepared).[4]

Step-by-Step:

StepActionCritical Note
1 Prepare Mix A: MTH1 protein (2 nM final) + PPase in Assay Buffer.Keep on ice. MTH1 is stable, but PPase can degrade.
2 Prepare Mix B: 8-oxo-dGTP substrate in Assay Buffer.Avoid vortexing dNTPs; gentle inversion only.
3 Reaction: Add 25

L Mix A to 25

L Mix B in a clear 96-well plate.
Total Volume: 50

L.
4 Incubation: Incubate at 22°C (RT) for 15 minutes.Time is linear; do not exceed 30 mins to avoid substrate depletion.
5 Quench/Develop: Add 100

L Malachite Green Reagent.
Solution turns green if phosphate is present.[2][3]
6 Incubate: 15 minutes at RT for color development.
7 Read: Measure Absorbance at 620–640 nm .Subtract "No Enzyme" blank from all values.
Protocol: CETSA (Cellular Thermal Shift)

For validating intracellular target engagement of inhibitors.

  • Transfect cells with N-terminally tagged MTH1 (e.g., Flag-MTH1) or use endogenous antibody.

  • Treat cells with Inhibitor (e.g., TH588) vs DMSO for 1 hour.

  • Aliquot into PCR tubes (10 aliquots).

  • Heat pulse (3 min) across a gradient: 37°C to 67°C.

  • Lyse cells (freeze-thaw x3).

  • Centrifuge (20,000 x g, 20 min, 4°C) to pellet precipitated (unstable) protein.

  • Western Blot the supernatant.

    • Success Metric: The Inhibitor-treated curve should shift to the right (higher

      
      ) compared to DMSO.
      
References & Grounding
  • Gad, H., et al. (2014). "MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool." Nature, 508, 215–221.

    • Context: Establishes MTH1 as a target and utilizes N-terminal His-tagged constructs for validation.

  • Svensson, L. M., et al. (2011). "Crystal structure of human MTH1 and the 8-oxo-dGMP product complex."[1] FEBS Letters, 585(16), 2617-2621.[5]

    • Context: Structural basis for N-terminal flexibility and active site location.

  • Carter, M., et al. (2015). "Crystal structure of MTH1 with N-terminal homogeneity." Protein Science.

    • Context: Discusses the G2K mutant and N-terminal processing issues in E. coli.

  • RCSB PDB ID: 4N1T. "Structure of human MTH1 in complex with TH287."

    • Context: Visual confirmation of N-terminus solvent exposure vs. C-terminus core integration.

Sources

aTAG-4531 formulation challenges for intraperitoneal injection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: aTAG-4531

A Guide to Overcoming Formulation Challenges for Intraperitoneal Injection

Disclaimer: aTAG-4531 is a hypothetical small molecule inhibitor used here for illustrative purposes. The challenges and solutions described are based on common issues encountered with poorly soluble, hydrophobic compounds in preclinical research and are intended to provide general guidance.

I. Frequently Asked Questions (FAQs)

Q1: What is aTAG-4531 and why is its formulation for intraperitoneal (i.p.) injection challenging?

A1: aTAG-4531 is a potent, selective small molecule inhibitor being investigated in preclinical models. Like many modern drug candidates, it is a lipophilic compound with low aqueous solubility.[1] This characteristic presents a significant hurdle for developing a formulation suitable for intraperitoneal injection, a common route for preclinical studies.[2] The primary challenges include dissolving the compound at the desired concentration and maintaining its stability in a vehicle that is safe and well-tolerated by the animal.[3][4]

Q2: What are the initial physicochemical properties of aTAG-4531 I should characterize?

A2: A thorough understanding of the physicochemical properties is the first step in formulation development.[3] Key parameters to determine include:

  • Aqueous Solubility: Assess solubility at various pH levels to understand its pH-dependent behavior.[5]

  • pKa: The ionization constant will help predict how solubility will change in different environments.[6]

  • LogP/LogD: These values indicate the lipophilicity of the compound and help in selecting appropriate solubilization strategies.[5]

  • Melting Point & Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) to understand the compound's solid-state properties and temperature sensitivity.[6]

Q3: What are the most common signs of a poor aTAG-4531 formulation?

A3: A poor formulation can manifest in several ways:

  • Visual Precipitation: The compound falls out of solution, appearing as cloudiness, crystals, or amorphous precipitate.[7] This can occur in the vial before injection or, more problematically, in vivo after administration.

  • High Viscosity: The formulation is too thick to be easily and accurately drawn into a syringe and injected.

  • Local Irritation or Toxicity: The animal shows signs of distress, or post-mortem analysis reveals inflammation, fibrosis, or necrosis at the injection site.[8][9]

  • Inconsistent Pharmacokinetic (PK) Data: High variability in drug absorption and exposure between animals is often a sign of a formulation that is not stable or is precipitating upon injection.[5]

Q4: Can I just use DMSO to dissolve aTAG-4531 for my i.p. injections?

A4: While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving many hydrophobic compounds, using it at high concentrations for in vivo studies is strongly discouraged due to its potential toxicity.[10][11] It is recommended to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%, and to always include a vehicle-only control group in your experiments to account for any effects of the solvent itself.[11][12] Often, DMSO is used to create a concentrated stock solution, which is then diluted into a more complex, better-tolerated vehicle system.[7][13]

II. Troubleshooting Guide: Formulation & Administration

This section addresses specific problems you may encounter when formulating and administering aTAG-4531.

Problem 1: aTAG-4531 Precipitates in the Formulation Vehicle

Question: I can't get aTAG-4531 to stay in solution at my target concentration. What can I do?

Answer: This is a classic solubility problem. Here’s a systematic approach to troubleshooting:

  • Cause - Solvent Capacity Exceeded: You may be trying to dissolve too much compound in a given solvent.

    • Solution: First, empirically determine the solubility limit in your current vehicle. If it's too low, you'll need to change the formulation. Consider using a co-solvent system. For example, a mixture of polyethylene glycol (PEG) 300 or 400, and a surfactant like Tween 80 or Polysorbate 80 can significantly increase the solubility of hydrophobic compounds.[1][7]

  • Cause - pH is Not Optimal: The solubility of aTAG-4531 may be highly dependent on pH.

    • Solution: Determine the solubility of aTAG-4531 across a range of pH values. Adjusting the pH of your formulation with buffers (e.g., citrate or phosphate buffers) can enhance solubility.[14] However, be mindful that the buffer capacity should be kept low to allow the physiological environment to neutralize the pH upon injection, minimizing irritation.[15]

  • Cause - Inadequate Mixing/Energy Input: The compound may not be fully dissolved due to insufficient mixing.

    • Solution: Ensure thorough mixing using a vortex mixer. For difficult-to-dissolve compounds, brief sonication in a bath sonicator can provide the necessary energy to break down the crystal lattice and facilitate dissolution.[7] Gentle warming can also help, but only if you have confirmed the compound is stable at elevated temperatures.[7]

Problem 2: Formulation is Clear Initially, but Precipitates In Vivo Upon Injection

Question: My aTAG-4531 formulation looks perfect in the vial, but my animal data is inconsistent, suggesting in vivo precipitation. How can I address this?

Answer: This is a common and challenging issue known as "dilution-induced precipitation." It occurs when a formulation that is stable in its original solvent system becomes unstable upon contact with the aqueous environment of the peritoneal cavity, causing the drug to crash out.

  • Cause - Co-solvent "Dumping": Formulations relying heavily on water-miscible organic co-solvents (like DMSO or ethanol) are prone to this. When injected, the organic solvent rapidly diffuses away, leaving the hydrophobic drug behind in an aqueous environment where it is no longer soluble.[16]

    • Solution 1: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[17][18] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in parenteral formulations to improve solubility and prevent precipitation upon dilution.[19][20][21]

    • Solution 2: Use a Lipid-Based Formulation. Lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS) or micellar solutions using surfactants (e.g., Polysorbate 80, Kolliphor® EL), can encapsulate the drug in a lipid core.[1][22] Upon gentle agitation in an aqueous environment, these systems form stable emulsions or micelles, keeping the drug solubilized.

    • Solution 3: Amorphous Solid Dispersions. For more advanced formulation, creating an amorphous solid dispersion of aTAG-4531 with a polymer can improve its dissolution rate and prevent precipitation.[23][24] This is typically more complex and may require specialized equipment.

The following diagram illustrates a decision-making workflow for selecting a suitable formulation strategy.

G cluster_0 Formulation Strategy Selection Start Start: Poorly Soluble aTAG-4531 Solubility Determine Aqueous Solubility & Physicochemical Properties Start->Solubility IsSoluble Is Solubility in Simple Vehicle (e.g., Saline) Sufficient? Solubility->IsSoluble CoSolvent Try Co-Solvent System (e.g., PEG400/Tween 80) IsSoluble->CoSolvent No Success Proceed to In Vivo Study with Vehicle Control IsSoluble->Success Yes CheckPrecipitation Check for Precipitation Upon Aqueous Dilution CoSolvent->CheckPrecipitation Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) CheckPrecipitation->Cyclodextrin Precipitation Occurs Lipid Use Lipid-Based System (e.g., SEDDS) CheckPrecipitation->Lipid Precipitation Occurs CheckPrecipitation->Success No Precipitation Cyclodextrin->Success Lipid->Success End Formulation Successful Success->End

Caption: Decision tree for selecting a formulation strategy for aTAG-4531.

Problem 3: Signs of Local Irritation or Inflammation at the Injection Site

Question: My animals are showing signs of discomfort after i.p. injection, and necropsy reveals inflammation. What is causing this?

Answer: Local toxicity can be caused by the drug itself, the excipients in the vehicle, or the physicochemical properties of the formulation.

  • Cause - Vehicle Toxicity: High concentrations of certain excipients can cause irritation.

    • Solution: Review the toxicity profile of all excipients. High concentrations of DMSO, ethanol, or certain surfactants can cause peritoneal inflammation.[12][25] Some oils, like peanut and mineral oil, have also been shown to cause inflammation and fibrosis when injected intraperitoneally.[8][26] Reduce the concentration of potentially irritating components or switch to a more biocompatible vehicle. Always run a vehicle-only control group to isolate the source of the toxicity.[11]

  • Cause - Non-physiological pH or Osmolality: Formulations with a pH or osmolality that deviates significantly from physiological norms (pH ~7.4, ~290 mOsm/kg) can cause pain and tissue damage.

    • Solution: Measure the pH and osmolality of your final formulation. Adjust the pH to be as close to neutral as possible, while maintaining drug solubility.[15] If the formulation is hyper- or hypotonic, adjust the tonicity using agents like saline or dextrose.[21]

  • Cause - Drug Precipitation: The physical precipitation of the drug in the peritoneal cavity can trigger a foreign body response and inflammation.[9]

    • Solution: This goes back to solving the in vivo precipitation issue. Improving the formulation to ensure the drug remains solubilized upon injection is critical. (See Problem 2).

III. Experimental Protocols

Protocol 1: Preparation of aTAG-4531 Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a formulation for a target dose of 10 mg/kg in a 10 mL/kg injection volume, resulting in a final concentration of 1 mg/mL.

Materials:

  • aTAG-4531

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI) or sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Prepare the HP-β-CD Vehicle:

    • Weigh the required amount of HP-β-CD. A common starting concentration is 20-40% (w/v). For a 20% solution, dissolve 2 g of HP-β-CD in sterile WFI or saline to a final volume of 10 mL.

    • Mix thoroughly using a magnetic stirrer until the HP-β-CD is completely dissolved and the solution is clear. This may take some time.

  • Add aTAG-4531:

    • Weigh the required amount of aTAG-4531 (e.g., 10 mg for a 10 mL final volume).

    • Add the powdered aTAG-4531 directly to the HP-β-CD solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for several minutes.

    • Allow the solution to stir on a magnetic stir plate overnight at room temperature, protected from light, to ensure maximum complexation.

  • Final Check and Sterilization:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • If required for the study, sterile-filter the final formulation through a 0.22 µm syringe filter that is compatible with your formulation components.

Protocol 2: Short-Term Formulation Stability Assessment

This protocol provides a quick method to assess the physical stability of your formulation.

Procedure:

  • Prepare the Formulation: Prepare the final aTAG-4531 formulation as described in your chosen protocol.

  • Initial Observation: Immediately after preparation, visually inspect the solution against a black and white background for any signs of precipitation or haziness.[27] Record the pH.

  • Storage Conditions: Aliquot the formulation into separate, sealed sterile vials. Store them under different conditions:

    • Room Temperature (~25°C)

    • Refrigerated (2-8°C)

  • Time-Point Analysis: At set time points (e.g., 1, 4, 8, and 24 hours), remove a vial from each storage condition.

  • Visual Inspection: Allow the refrigerated sample to come to room temperature. Visually inspect all samples as in step 2.

  • pH Measurement: Measure the pH of the samples to check for any drift.

  • (Optional) HPLC Analysis: For a more quantitative assessment, analyze the concentration of aTAG-4531 in the solution at each time point using a validated HPLC method to ensure no significant degradation or loss from precipitation has occurred.[28]

The following table provides an example of how to present stability data.

Time PointStorage ConditionVisual AppearancepHConcentration (% of Initial)
0 hrN/AClear, colorless6.8100%
4 hrRoom TempClear, colorless6.899.5%
4 hr4°CClear, colorless6.8100.1%
24 hrRoom TempClear, colorless6.799.2%
24 hr4°CSlight haze6.895.3% (Indicates potential precipitation)

IV. References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC - NIH. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]

  • Apte, S. P. (2003, March). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology.

  • Can I use cyclodextrin to dissolve poor soluble drug to inject it intraperitoneal (IP)? (2020, February 10). ResearchGate. [Link]

  • Release & Stability Testing Requirements for Parenteral Drug Products. (2022, November 3). YouTube. [Link]

  • GUIDELINE FOR STABILITY DATA. (n.d.). NPRA. [Link]

  • Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. (2022, August 2). Journal of Pharmaceutical Investigation. [Link]

  • Intraperitoneal oil application causes local inflammation with depletion of resident peritoneal macrophages. (2020, September 12). preLights. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. [Link]

  • Preclinical Formulation Development. (n.d.). SGS. [Link]

  • Stability Studies of Parenteral Products. (2020, January 1). Springer. [Link]

  • Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System. (n.d.). PMC - NIH. [Link]

  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27.

  • Preclinical Drug Formulation in Just 1 Day. (2024, March 26). amofor. [Link]

  • EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. (n.d.). Slideshare. [Link]

  • Optimal Preclinical Formulation Development. (n.d.). Crystal Pharmatech. [Link]

  • Choosing the right drug stability strategy for a parenteral product. (2022, September 6). Vetter Pharma. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019, December 23). PMC - NIH. [Link]

  • Intraperitoneal oil application causes local inflammation with depletion of resident peritoneal macrophages. (2020, July 29). bioRxiv.org. [Link]

  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. (2025, February 28). MDPI. [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025, April 7). YouTube. [Link]

  • Drug Delivery Systems for Intraperitoneal Therapy. (n.d.). PMC - NIH. [Link]

  • Cyclodextrin-based carriers for targeted drug delivery, a new review. (2025, December 19). WordPress.com. [Link]

  • Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice. (n.d.). PMC - NIH. [Link]

  • What are the methods used for enhancement of bioavailability? (2025, March 20). Patsnap Synapse. [Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. (2026, January 23). Washington State University. [Link]

  • Intraperitoneal Oil Application Causes Local Inflammation with Depletion of Resident Peritoneal Macrophages. (n.d.). OUCI. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). Patsnap Synapse. [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023, May 11). ACS Publications. [Link]

  • Tissue response to a single intraperitoneal injection of various substances in rats. (1973, May). PubMed. [Link]

  • Formulation Technologies for Drug Delivery: Challenges and Solutions. (n.d.). Pharma Focus Asia. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. (2024, July 11). ResearchGate. [Link]

  • Considerations in Formulation Development of Injectable Solutions. (2021, May 1). American Pharmaceutical Review. [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012, June 25). American Pharmaceutical Review. [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018, February 22). PMC - NIH. [Link]

  • Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats. (2025, August 7). ScienceDirect. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Effect of vehicle systems, pH and enhancers on the permeation of highly lipophilic aripiprazole from Carbopol 971P gel systems across human cadaver skin. (2011, November 8). PubMed. [Link]

  • Exploring the Intraperitoneal Route in a New Way for Preclinical Testing. (n.d.). ResearchGate. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023, February 27). PMC - NIH. [Link]

  • enhancement of bioavailability through increase in drug permeation, stability and retention time. (2025, August 10). ResearchGate. [Link]

Sources

Technical Support Center: Verifying MTH1 Fusion Protein Expression Levels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the verification of MTH1 fusion protein expression. This guide is designed for researchers, scientists, and drug development professionals who are working with MTH1 and need to ensure accurate and reliable expression data. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity.

MTH1 (MutT Homolog 1), also known as NUDT1, is a critical enzyme in cellular defense, sanitizing oxidized nucleotide pools to prevent their incorporation into DNA.[1][2] Its role in cancer has made it a significant target for therapeutic development.[3] However, working with MTH1, particularly as a fusion protein, can present unique challenges. This guide will help you navigate these complexities.

FAQs: Quick Answers to Common Problems

Q1: I'm not seeing any band for my MTH1 fusion protein on my Western blot. What's the first thing I should check?

A1: Before diving into complex troubleshooting, always verify the basics. Confirm the integrity of your expression vector sequence, especially the fusion tag and the junction with the MTH1 coding sequence.[4][5] An out-of-frame tag or a premature stop codon is a common and often overlooked issue. Secondly, ensure your primary antibody is validated for the species and application you are using.[1][6] A positive control, such as a lysate from cells known to overexpress MTH1 or a purified MTH1 protein, is essential to confirm that your detection system is working.[7]

Q2: My MTH1 fusion protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A2: Inclusion body formation is a frequent issue with recombinant protein expression in bacterial systems. The primary cause is often a high rate of protein synthesis that outpaces the cell's folding machinery. To improve solubility, try optimizing your induction conditions. Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG to 0.1-0.5 mM) can slow down protein expression, allowing for proper folding.[8][9][10] You can also experiment with different E. coli expression strains that are engineered to enhance protein folding.[11]

Q3: I see a band at the expected size for my MTH1 fusion protein, but I also see several smaller bands. What could be causing this?

A3: The presence of smaller bands often indicates protein degradation.[9] MTH1 can be susceptible to proteolysis. To mitigate this, ensure that you add a protease inhibitor cocktail to your lysis buffer and keep your samples on ice or at 4°C throughout the purification process.[12][13] Another possibility is the presence of truncated protein products due to rare codons in your MTH1 construct, which can cause ribosomes to stall and terminate translation prematurely.[4] Analyzing your gene sequence for rare codon clusters and sub-cloning into a host that co-expresses the corresponding tRNAs can help.

Q4: My MTH1 fusion protein appears to be at a much lower concentration than I expected. What are the likely causes?

A4: Low protein yield can stem from several factors. Inefficient cell lysis is a common culprit; ensure your lysis method (e.g., sonication, high-pressure homogenization) is sufficient to break open the cells and release the protein.[8][13] Suboptimal induction conditions can also lead to low expression.[8] It's also worth considering that the fusion tag itself might be interfering with MTH1 expression or stability.[14] If you have the option, testing a different fusion tag or moving the tag to the other terminus of the protein can sometimes improve yields.[15]

In-Depth Troubleshooting Guides

Issue 1: No or Very Low MTH1 Fusion Protein Expression

A lack of detectable protein is one of the most common and frustrating issues. This section provides a systematic approach to diagnosing and resolving this problem.

Root Cause Analysis:
  • Vector and Clone Integrity: Errors in the plasmid construct are a primary suspect. This includes incorrect sequence, out-of-frame fusion tags, or mutations that introduce premature stop codons.[5]

  • Inefficient Induction: The conditions used to induce protein expression may not be optimal for your specific MTH1 fusion construct.[10]

  • Protein Toxicity: High levels of MTH1 expression can sometimes be toxic to the host cells, leading to cell death and low protein yield.[11]

  • mRNA Instability: The stability of the MTH1 fusion transcript can be affected by factors like GC content at the 5' end, which can impact translation efficiency.[4]

  • Antibody Issues: The primary antibody may not be recognizing the MTH1 fusion protein.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting no or low MTH1 fusion protein expression.

Experimental Protocols:

Protocol 1: Optimizing Induction of MTH1 Fusion Protein Expression

  • Inoculation: Inoculate a single colony of your expression strain containing the MTH1 plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with 1 mL of the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.7.[16]

  • Induction Matrix: Aliquot the culture into smaller flasks and induce expression under a matrix of conditions. A good starting point is to test different IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) at various temperatures (e.g., 18°C, 25°C, 37°C) for different durations (e.g., 4 hours, 8 hours, overnight).[8][16]

  • Analysis: Harvest the cells by centrifugation. Lyse a small aliquot of cells from each condition and analyze the total cell lysate by SDS-PAGE and Western blotting to identify the optimal expression conditions.[8]

Table 1: Recommended Starting Conditions for MTH1 Expression Optimization

Temperature (°C)IPTG Concentration (mM)Induction Time (hours)Expected Outcome
371.02-4High expression, potential for inclusion bodies
300.54-6Moderate expression, improved solubility
250.1 - 0.56-16Lower expression, higher likelihood of soluble protein
180.1Overnight (16-24)Slow expression, best for difficult-to-fold proteins
Issue 2: MTH1 Fusion Protein is Insoluble

The formation of insoluble aggregates, or inclusion bodies, is a significant hurdle in obtaining functional MTH1 protein.

Root Cause Analysis:
  • High Expression Rate: Rapid synthesis of the MTH1 fusion protein can overwhelm the cellular folding machinery.[17]

  • Hydrophobic Patches: The MTH1 protein or the fusion tag may have exposed hydrophobic regions that promote aggregation.

  • Incorrect Disulfide Bond Formation: If your MTH1 construct contains cysteine residues, improper disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation.

  • Suboptimal Lysis Conditions: Harsh lysis procedures can sometimes denature the protein, causing it to precipitate.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting insoluble MTH1 fusion protein.

Experimental Protocols:

Protocol 2: Small-Scale Solubility Screen

  • Expression: Grow and induce your MTH1 fusion protein expression under the conditions you are testing (e.g., lower temperature, lower IPTG).

  • Lysis: Harvest a small volume of cells (e.g., 1-5 mL) and resuspend in a suitable lysis buffer containing a mild detergent (e.g., 0.1% Triton X-100) and protease inhibitors. Lyse the cells by sonication on ice.

  • Separation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer. Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blotting.[10] This will allow you to quantify the proportion of soluble MTH1 fusion protein under each condition.

Issue 3: Verifying MTH1 Subcellular Localization

MTH1 has been reported in both the cytoplasm and mitochondria, and its localization can be influenced by alternative splicing.[2][18] Verifying the correct subcellular localization of your MTH1 fusion protein is crucial for functional studies.

Root Cause Analysis:
  • Fusion Tag Interference: A bulky fusion tag may interfere with the natural localization signals of MTH1.

  • Cellular State: The localization of MTH1 may be dependent on the cell cycle or the level of oxidative stress.[2]

  • Fixation/Permeabilization Artifacts: The methods used to prepare cells for immunofluorescence can sometimes lead to artificial protein redistribution.

Troubleshooting Workflow:

Caption: Workflow for verifying the subcellular localization of MTH1.

Experimental Protocols:

Protocol 3: Subcellular Fractionation and Western Blot Analysis

  • Cell Culture: Grow the cells expressing your MTH1 fusion protein to an appropriate confluency.

  • Harvesting: Gently harvest the cells and wash them with ice-cold PBS.

  • Fractionation: Use a commercial subcellular fractionation kit or a well-established protocol to separate the cytoplasmic, mitochondrial, and nuclear fractions. It is critical to work quickly and keep the samples on ice to prevent protein degradation and redistribution.

  • Western Blotting: Perform Western blot analysis on each fraction. Probe the blot with an antibody against your MTH1 fusion protein. It is essential to also probe for marker proteins for each fraction (e.g., Tubulin for cytoplasm, COX IV for mitochondria, and Histone H3 for the nucleus) to verify the purity of your fractions.[19]

Issue 4: Confirming MTH1 Enzymatic Activity

The ultimate verification of your MTH1 fusion protein is to confirm its enzymatic activity. MTH1 hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, to their corresponding monophosphates.[20]

Root Cause Analysis:
  • Protein Misfolding: Even if the protein is soluble, it may not be correctly folded to be enzymatically active.

  • Fusion Tag Inhibition: The fusion tag may sterically hinder the active site of MTH1.

  • Incorrect Assay Conditions: The buffer composition, pH, or co-factor concentrations in your activity assay may not be optimal.

Experimental Protocols:

Protocol 4: MTH1 Enzymatic Activity Assay (Malachite Green-based)

This assay measures the release of inorganic phosphate, a product of MTH1's hydrolase activity.[20]

  • Reaction Setup: In a 96-well plate, set up your reactions containing:

    • MTH1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween 20).[20]

    • Purified MTH1 fusion protein or cell lysate containing the protein.

    • Substrate (e.g., 8-oxo-dGTP).[21]

    • Include a no-enzyme control and a no-substrate control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Phosphate Detection: Stop the reaction and add a malachite green reagent that forms a colored complex with inorganic phosphate.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm).

  • Quantification: Use a phosphate standard curve to determine the amount of phosphate released and calculate the specific activity of your MTH1 fusion protein.

An alternative is the ARGO probe assay, which is a luciferase-based method. [22][23][24]

References

  • Anti-MTH1 Antibody [PAT3B3AT] (A58101). (n.d.). Antibodies.com. Retrieved February 21, 2026, from [Link]

  • Ohtsubo, T., Nishioka, K., Imaiso, Y., Iwai, S., Shimokawa, H., & Nakabeppu, Y. (2000). Regulation of intracellular localization of human MTH1, OGG1, and MYH proteins for repair of oxidative DNA damage. Progress in Nucleic Acid Research and Molecular Biology, 68, 375-387.
  • Rai, P. (2017). MTH1 as a Chemotherapeutic Target: The Elephant in the Room. International Journal of Molecular Sciences, 18(5), 1017.
  • Singh, S. K., et al. (2016). MTH1 Substrate Recognition—An Example of Specific Promiscuity. PLoS ONE, 11(3), e0151634.
  • S, R. J. (2017). Systematic Review of General Cancer Cell Survival Using Target Enzyme MTH1 and its Activity. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 6(1).
  • Tubbs, A., & Nussenzweig, A. (2017). Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage. Cell Cycle, 16(10), 925-932.
  • Subcellular localization of MTA1 in cell lines detected through IF (A)... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • McPherson, L. A., et al. (2019). Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option.
  • Wu, M., et al. (2020). Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1. Journal of the American Chemical Society, 142(22), 9979-9989.
  • Cheng, X., et al. (2022). Role of MTH1 in oxidative stress and therapeutic targeting of cancer. Signal Transduction and Targeted Therapy, 7(1), 1-14.
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. (n.d.). BD Biosciences. Retrieved February 21, 2026, from [Link]

  • Zhang, Y., et al. (2020). Identification and verification of methylenetetrahydrofolate dehydrogenase 1-like protein as the binding target of natural product pseudolaric acid A. RSC Advances, 10(25), 14896-14903.
  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018, July 16). Promega Connections. Retrieved February 21, 2026, from [Link]

  • Rai, P., et al. (2015). MTH1 expression is required for effective transformation by oncogenic HRAS. Oncotarget, 6(13), 11046-11057.
  • How to Troubleshoot Low Protein Yield After Elution. (2025, May 9). Patsnap. Retrieved February 21, 2026, from [Link]

  • Fujikawa, K., et al. (2001). Human MTH1 protein hydrolyzes the oxidized ribonucleotide, 2-hydroxy-ATP. Nucleic Acids Research, 29(2), 449-454.
  • Challener, C. A. (2017, May 1). Fusion Proteins Pose Manufacturability Challenges.
  • Chen, J., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 975828.
  • What are the best ways to optimize IPTG inducible protein expression in BL21 cells? (2016, July 8). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Coskun, E., Jaruga, P., & Dizdaroglu, M. (2015). Addiction to MTH1 protein results in intense expression in human breast cancer tissue as measured by liquid chromatography-isotope-dilution tandem mass spectrometry. DNA Repair, 33, 101-110.
  • What is the best way of confirming the production of a fusion gene? (2018, September 30). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Troubleshooting protein expression. (2021, June 17). YouTube. Retrieved February 21, 2026, from [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025, May 9). Patsnap. Retrieved February 21, 2026, from [Link]

  • Relative expression levels of MTH1 protein in sixteen cell lines of the... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Tanguay, J. J., & Vinarov, D. A. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 6, 3.
  • Gad, H., et al. (2019). MTH1 promotes mitotic progression to avoid oxidative DNA damage in cancer cells. bioRxiv.
  • Warpman Berglund, U., et al. (2016). Validation and development of MTH1 inhibitors for treatment of cancer. Annals of Oncology, 27(12), 2275-2283.
  • Vivek, H., et al. (2017). Evaluation of Recombinant Fusion Protein Purification Using Mixed Mode Chromatography (MMC). JSM Biotechnology and Biomedical Engineering, 4(1), 1059.
  • Development and Optimization of Bifunctional Fusion Proteins to Locally Modulate Complement Activation in Diseased Tissue. (n.d.). Frontiers. Retrieved February 21, 2026, from [Link]

  • Kettle, J. G., et al. (2016). Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation. Journal of Medicinal Chemistry, 59(8), 3877-3891.
  • Expression Optimization of the GST-GFP Fusion Protein through the Alteration of Induction Conditions. (n.d.). University of Central Florida. Retrieved February 21, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: aTAG-4531 vs. RNAi Knockdown Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between aTAG-4531 , a heterobifunctional degrader within the AchillesTAG (aTAG) system, and standard RNA interference (RNAi) methodologies (siRNA/shRNA).

While RNAi has historically served as the gold standard for gene silencing, its reliance on mRNA depletion introduces significant temporal lag, making it unsuitable for studying "fast biology" (e.g., immediate signaling cascades, transcriptional initiation). In contrast, aTAG-4531 facilitates rapid, post-translational removal of target proteins via the ubiquitin-proteasome system (UPS), achieving maximal degradation (Dmax) in hours rather than days.

FeatureaTAG-4531 (Targeted Degradation)RNAi (Genetic Knockdown)
Target Level Protein (Post-translational)mRNA (Transcriptional/Translational)
Onset of Action Rapid (< 4 Hours) Slow (24–72 Hours)
Mechanism CRBN-mediated UbiquitinationRISC-mediated mRNA cleavage
Reversibility High (Immediate upon washout)Low (Requires resynthesis/dilution)
Dose Tunability High (Rheostat-like control)Low (Binary/Threshold-based)

Mechanistic Divergence

To understand the kinetic disparity, one must analyze the causal mechanisms. RNAi is an upstream intervention, whereas aTAG-4531 is a direct intervention on the functional protein.

The aTAG System (aTAG-4531)

The aTAG system utilizes MTH1 (MutT homolog-1) as a fusion tag. MTH1 is selected because its inhibition or degradation typically yields no confounding phenotypic consequences in most model systems.

  • Molecule: aTAG-4531 (Catalog # 6971) is a heterobifunctional small molecule.

  • Structure: It contains an MTH1-binding ligand linked to Thalidomide (a Cereblon/CRBN ligand).[1]

  • Action: It bridges the MTH1-tagged Protein of Interest (POI) and the E3 ubiquitin ligase CRBN. This induced proximity triggers polyubiquitination of the fusion protein, leading to immediate recognition and destruction by the 26S proteasome.

RNA Interference (RNAi)

RNAi relies on the cellular machinery (RISC complex) to identify and cleave mRNA transcripts.

  • Lag Factor 1 (Entry): Lipid nanoparticle or viral delivery takes time to process.

  • Lag Factor 2 (Decay): Even after mRNA is cleaved, the pre-existing protein pool remains active. The observed knockdown rate is strictly limited by the natural half-life (

    
    ) of the protein. For stable proteins (
    
    
    
    ), RNAi is exceptionally slow.
Mechanistic Visualization

MechanismComparison cluster_aTAG aTAG-4531 Mechanism (Post-Translational) cluster_RNAi RNAi Mechanism (Transcriptional) aTAG_Drug aTAG-4531 (Molecule) Ternary Ternary Complex aTAG_Drug->Ternary Induced Proximity POI_MTH1 POI-MTH1 (Fusion Protein) POI_MTH1->Ternary Induced Proximity CRBN CRBN E3 Ligase CRBN->Ternary Induced Proximity Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degraded Rapid Degradation (Peptides) Proteasome->Degraded Proteolysis siRNA siRNA/shRNA RISC RISC Complex siRNA->RISC Loading mRNA Target mRNA RISC->mRNA Binding Cleavage mRNA Cleavage mRNA->Cleavage Slicing Translation Translation Halted Cleavage->Translation No New Protein ExistingProtein Pre-existing Protein (Pool Remains) Translation->ExistingProtein Lag Phase NaturalDecay Slow Natural Decay ExistingProtein->NaturalDecay Dependent on t1/2

Caption: Comparative mechanism of action. aTAG-4531 (top) directly targets the protein pool, while RNAi (bottom) targets mRNA, leaving pre-existing protein intact until natural decay occurs.

Kinetics Profile Comparison

The following data summarizes the temporal performance of aTAG-4531 compared to standard RNAi transfection protocols.

Time-Course Data

Data derived from Veits et al. (2021) and Tocris validation data.

Time PointaTAG-4531 StatusRNAi (siRNA) Status
0 Hours Treatment applied.Transfection initiated.
1 Hour Ternary complex formed; Ubiquitination active.Uptake/Processing. No protein change.
4 Hours Dmax Reached (~90-95% loss). mRNA levels dropping. Protein levels unchanged .
12 Hours Sustained suppression.mRNA depleted. Protein levels begin slow decline.
24 Hours Sustained suppression.Protein levels reduced by ~40-60% (target dependent).
48-72 Hours Sustained suppression.Maximum Knockdown Reached.
Kinetic Parameters
  • DC50 (Concentration for 50% degradation): 0.34 nM (for aTAG-4531).[1][2]

  • Dmax (Maximum degradation): >93% typically observed within 4 hours.[1][2]

  • Washout Recovery:

    • aTAG-4531: Protein levels recover within 24-48 hours (dependent on resynthesis rate) after media change.

    • RNAi: Irreversible for the duration of the experiment (3-5 days) until siRNA is diluted by cell division.

Experimental Protocols

Protocol A: aTAG-4531 Kinetic Assay

Objective: Determine the degradation half-life of an MTH1-fused protein.

Reagents:

  • aTAG-4531 (Stock: 10 mM in DMSO).

  • Cell line expressing MTH1-POI.

  • Lysis Buffer (RIPA + Protease Inhibitors).

Workflow:

  • Seeding: Plate cells to reach 70-80% confluency.

  • Treatment: Treat cells with 100 nM aTAG-4531 (saturating dose).

    • Control: DMSO vehicle.

  • Time Points: Harvest lysates at 0h, 0.5h, 1h, 2h, 4h, and 8h.

  • Analysis: Perform Western Blot or capillary electrophoresis (e.g., Jess/Wes).

  • Validation:

    • Rescue Experiment: Pre-treat with Proteasome Inhibitor (MG-132, 10 µM) or Neddylation inhibitor (MLN4924) 1 hour prior to aTAG-4531. If degradation is blocked, the mechanism is confirmed as CRBN/Proteasome-dependent.

Protocol B: RNAi Comparison Control

Objective: Establish the baseline "slow" kinetics for comparison.

Workflow:

  • Transfection: Transfect siRNA (typically 10-50 nM) using Lipofectamine or electroporation.

  • Time Points: Harvest lysates at 24h, 48h, and 72h.

    • Note: Harvesting at 4h (aTAG's Dmax) will likely show 0% knockdown , serving as a critical negative control for fast-acting biology.

Decision Tree for Experimental Design

DecisionTree Start Experimental Goal Q1 Is the biological event < 12 hours? (e.g., Cell Cycle, Signaling) Start->Q1 Branch_Fast Yes (Fast Biology) Q1->Branch_Fast Yes Branch_Slow No (Phenotypic Endpoint) Q1->Branch_Slow No Result_aTAG Use aTAG-4531 (Requires MTH1-KI) Branch_Fast->Result_aTAG Need rapid removal Result_RNAi Use RNAi/CRISPR (Easier Access) Branch_Slow->Result_RNAi Sustained depletion ok Validation Validation Step: Rescue with MG-132? Result_aTAG->Validation

Caption: Decision matrix for selecting between aTAG and RNAi based on the temporal resolution required by the biological question.

Critical Analysis & Troubleshooting

The "Hook Effect"

Unlike RNAi, where "more is better" (up to toxicity limits), aTAG-4531 is a bifunctional molecule subject to the Hook Effect (prozone effect).

  • Phenomenon: At very high concentrations, binary complexes (Drug-POI and Drug-Ligase) form separately, preventing the formation of the productive Ternary Complex.

  • Implication: Do not arbitrarily increase concentration beyond 1-10 µM. Perform a dose-response curve (1 nM to 10 µM). The optimal window is typically 10 nM – 100 nM .

Selectivity[1][6]
  • aTAG-4531: Highly selective for MTH1 fusion proteins.[1][2] However, it recruits CRBN. Ensure your cell line expresses functional CRBN. (Note: Some cancer lines have low CRBN).

  • RNAi: Prone to off-target effects (seed sequence matching). aTAG avoids this genetic off-targeting but requires the generation of a knock-in cell line.

References

  • Veits, G. K., et al. (2021).[3] Development of an AchillesTAG degradation system and its application to control CAR-T activity. Current Research in Chemical Biology, 1, 100010.[3] [3]

  • Tocris Bioscience. (n.d.). aTAG 4531 Product Information (Catalog No. 6971). Bio-Techne.

  • Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation.[4][5][6][7] Nature Chemical Biology, 14, 431–441. (Foundational comparison of TAG systems).

  • Bio-Techne. (2022). TAG Degradation Platform vs Genetic Knockdown Comparison Guide. R&D Systems.

Sources

aTAG-4531 vs. PROTACs: A Comparative Guide for Endogenous Protein Degradation

[1]

Executive Summary

This guide compares aTAG-4531 (a tag-based degradation system) with PROTACs (Proteolysis Targeting Chimeras) for the degradation of endogenous proteins. While both technologies utilize the ubiquitin-proteasome system (UPS) to achieve protein knockdown, they serve distinct stages of the drug discovery pipeline.

  • aTAG-4531 is a Target Validation tool.[1] It requires genetic engineering (CRISPR knock-in) to fuse the MTH1 tag to the endogenous protein.[1] It is used to validate the biological consequences of degrading a specific protein before a chemical ligand exists.

  • PROTACs are Therapeutic Modalities . They target native, unmodified proteins. They are used to develop clinical drugs but require a pre-existing ligand for the target protein.

Mechanism of Action (MOA)

Both systems rely on "Event-Driven Pharmacology"—bringing a protein of interest (POI) into proximity with an E3 ubiquitin ligase. However, the recognition mechanism differs fundamentally.

aTAG-4531 System

The AchillesTAG (aTAG) system utilizes MTH1 (MutT homolog-1) as a degradation tag.

  • Genetic Step: The endogenous POI locus is modified via CRISPR/Cas9 to express a POI-MTH1 fusion protein.

  • Chemical Step: aTAG-4531 is a heterobifunctional molecule. One end binds the MTH1 tag; the other end (Thalidomide derivative) recruits the Cereblon (CRBN) E3 ligase.

  • Result: The POI-MTH1 fusion is ubiquitinated and degraded. MTH1 is chosen because its loss has no severe phenotypic consequence in most models, ensuring observed effects are due to POI loss.

PROTAC System

PROTACs target Native proteins.

  • No Genetic Step: Works on wild-type cells.

  • Chemical Step: The PROTAC molecule contains a specific ligand for the POI linked to an E3 ligase recruiter (often CRBN or VHL).

  • Result: The native POI is ubiquitinated and degraded.

MOA_Comparisoncluster_0aTAG-4531 Mechanism (Engineered)cluster_1PROTAC Mechanism (Native)POI_TagPOI-MTH1 Fusion(Engineered)aTAGaTAG-4531(Linker)POI_Tag->aTAGHigh Affinity(MTH1 Ligand)CRBN1CRBN E3 LigaseaTAG->CRBN1Recruitment(Thalidomide)CRBN1->POI_TagUbiquitinationPOI_NativeNative POI(Wild Type)PROTACPROTAC(Linker)POI_Native->PROTACSpecific LigandRequiredE3_LigaseE3 Ligase(CRBN/VHL)PROTAC->E3_LigaseRecruitmentE3_Ligase->POI_NativeUbiquitination

Figure 1: Mechanistic comparison. aTAG-4531 bridges an engineered MTH1 tag and CRBN. PROTACs bridge a native POI and an E3 ligase.

Comparative Analysis: Performance & Utility
Selectivity & Specificity
  • aTAG-4531: High Selectivity. The degradation is strictly limited to the MTH1-fused protein. Off-target effects are minimal because the aTAG-4531 ligand is optimized for the MTH1 tag, not the POI itself.

  • PROTACs: Variable Selectivity. Depends entirely on the quality of the POI ligand (warhead). "Hook effects" (loss of activity at high concentrations) are common and require extensive medicinal chemistry optimization.

Kinetics & Potency
  • aTAG-4531: Rapid & Potent.

    • DC50 (Concentration for 50% degradation): Typically 0.1 – 1.0 nM .

    • Time to Degradation: Significant degradation often observed within 2–4 hours .

    • Dmax: Often >90%.

  • PROTACs: Slower development cycle. Once optimized, they can match aTAG kinetics, but initial prototypes often require micromolar concentrations and longer incubations (12–24h).

In Vivo Utility
  • aTAG-4531: Validates Target Biology.

    • Suitable for mouse models (xenografts/GEMMs) if the mouse model expresses the MTH1-fusion protein.

    • Pharmacokinetics: aTAG-4531 has favorable DMPK properties for in vivo dosing (IP or IV).

  • PROTACs: Validates Drug Candidate.

    • Used to demonstrate that a drug can degrade the target in a wild-type animal.

Decision Matrix: Which System to Use?
FeatureaTAG-4531 SystemPROTACs
Primary Use Case Target Validation (Is this protein a good target?)Lead Discovery (Can we make a drug for this?)
Target Requirement Must be engineered (CRISPR Knock-in)Must have a known ligand (Binder)
Development Time 2–3 Months (CRISPR cell line generation)6–18 Months (Ligand screening & linkerology)
Ligand Dependency Independent of POI (Universal Tag)Dependent on POI (Specific Ligand)
Off-Target Risk Low (Bio-orthogonal tag)High (Depends on ligand promiscuity)
Reversibility Yes (Washout restores protein)Yes (Washout restores protein)
Experimental Workflow: aTAG-4531

To degrade an endogenous protein using aTAG-4531, you must first generate a knock-in cell line.

Phase 1: Generation of MTH1-POI Knock-in Line

Objective: Insert the MTH1 coding sequence (approx. 500 bp) into the endogenous locus of the POI (N-term or C-term).

  • CRISPR Design:

    • Design sgRNA targeting the stop codon (C-term) or start codon (N-term) of your gene.

    • Design a Donor Template (HDR) containing: [Homology Arm L] - [Linker-MTH1] - [Selection Marker] - [Homology Arm R].

  • Transfection:

    • Co-transfect Cas9/sgRNA and the Donor Template into the target cell line.

  • Selection:

    • Select clones using the antibiotic marker (e.g., Puromycin).

    • Critical QC: Validate homozygous knock-in via PCR and Western Blot (POI should shift in size by ~18 kDa).

Phase 2: Degradation Assay Protocol

Objective: Determine degradation efficiency (DC50 and Dmax).

  • Seeding: Plate MTH1-POI knock-in cells in 6-well plates (approx. 0.5 x 10^6 cells/well). Allow 24h adhesion.

  • Treatment:

    • Prepare aTAG-4531 stock (10 mM in DMSO).

    • Perform a dose-response treatment: DMSO, 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM.

    • Incubation: 4 hours (for fast turnover proteins) to 24 hours.

  • Lysis & Analysis:

    • Lyse cells in RIPA buffer + Protease Inhibitors.

    • Western Blot: Probe with anti-POI antibody.

    • Control: Treat parental (wild-type) cells with aTAG-4531 to ensure no off-target toxicity.

Workflowcluster_PROTACPROTAC Routecluster_aTAGaTAG Route (Recommended for Validation)StartStart: Target IdentifiedCheck_LigandIs a binder/ligand available?Start->Check_LigandDevelop_LigandDevelop/Optimize LigandCheck_Ligand->Develop_LigandYes (But need drug)Design_CRISPRDesign CRISPR KI Strategy(MTH1 Tag)Check_Ligand->Design_CRISPRNo (Or need bio-validation)LinkerologyLinker Optimization(Linkerology)Develop_Ligand->LinkerologyTest_PROTACTest Endogenous DegradationLinkerology->Test_PROTACValidationBiological ValidationTest_PROTAC->ValidationGen_CellLineGenerate HomozygousKI Cell LineDesign_CRISPR->Gen_CellLineTreat_aTAGTreat with aTAG-4531(Universal Degrader)Gen_CellLine->Treat_aTAGTreat_aTAG->Validation

Figure 2: Decision workflow. Choose aTAG for rapid target validation when no ligand exists. Choose PROTAC for drug discovery.

Technical Specifications: aTAG-4531
PropertySpecificationNotes
Chemical Name aTAG-4531 (CFT-4531)Developed by C4 Therapeutics
Target MTH1 (NUDT1) Fusion ProteinsRequires MTH1 tag
E3 Ligase Recruited Cereblon (CRBN)Uses Thalidomide analog
Cell Permeability YesHigh permeability
In Vitro Potency DC50: ~0.3 nMHighly potent
Solubility Soluble in DMSO (up to 100 mM)Store stock at -20°C
In Vivo Formulation 10% DMSO / 90% Corn Oil (IP)Consult specific DMPK protocols
References
  • Veits, G. K., et al. (2021).[2][3][4] "Development of an AchillesTAG degradation system and its application to control CAR-T activity." Current Research in Chemical Biology, 1, 100010.[2][3][4][5] [2][3][4][5]

  • Bio-Techne / Tocris. "aTAG 4531 Product Information." Tocris Bioscience.[1]

  • Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein control." Nature Chemical Biology, 14, 431–441. (Foundational reference for Tag-based degradation concepts).

cross-validation of aTAG-4531 results with orthogonal methods

Author: BenchChem Technical Support Team. Date: February 2026

The aTAG System: Precision-Guided Protein Degradation

The aTAG technology is a powerful tool for inducing rapid and selective degradation of a protein of interest (POI).[1][2] Unlike traditional genetic knockout or knockdown techniques which can be slow and may induce compensatory mechanisms, the aTAG system offers temporal control.[1][2] The system works by expressing your POI as a fusion with the MTH1 (MutT homolog-1) protein, which serves as a "degradation tag" or degron.[2][3] aTAG-4531 is a heterobifunctional molecule, a type of PROTAC (Proteolysis Targeting Chimera), that acts as a bridge.[4][5] One end of aTAG-4531 binds to the MTH1 tag on your fusion protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This induced proximity leads to the polyubiquitination of the MTH1-tagged protein, marking it for destruction by the cell's own proteasome.[1][5] The result is a rapid and dose-dependent depletion of your target protein.[2]

The primary readout for an aTAG experiment is often a direct measure of the tagged protein's disappearance, for example, through a luciferase reporter assay or fluorescence imaging if the fusion protein is also tagged with a fluorescent marker. While these methods are excellent for initial screening and dose-response studies, they are not sufficient on their own to fully validate the on-target effect and rule out potential artifacts. This is where orthogonal validation becomes indispensable.

The Imperative of Orthogonal Validation

Here, we will explore three key orthogonal approaches to validate your aTAG-4531 results:

  • Direct Protein Quantification: Confirming the physical disappearance of the target protein.

  • Global Proteomic Profiling: Assessing the specificity of the degradation event.

  • Functional Cellular Assays: Verifying the downstream biological impact of target protein loss.

Orthogonal Method 1: Western Blotting for Direct Protein Quantification

Western blotting is a fundamental and widely used technique to detect and quantify a specific protein within a complex mixture.[7] It serves as an excellent orthogonal method to confirm the degradation of your MTH1-tagged protein of interest. Unlike reporter assays that measure an indirect signal, Western blotting directly visualizes the protein band, providing information on both its abundance and molecular weight.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Treat cells with aTAG-4531 b Lyse cells and quantify protein a->b c Separate proteins by SDS-PAGE b->c Load equal amounts d Transfer proteins to a membrane c->d e Block membrane d->e f Incubate with primary antibody e->f g Incubate with secondary antibody f->g h Detect signal g->h

Caption: Workflow for Western Blotting.

Detailed Protocol for Western Blotting
  • Sample Preparation:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-range of aTAG-4531 and a vehicle control for the desired time course.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8][9][10]

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of total protein (e.g., 20 µg) per lane of an SDS-PAGE gel.[8] Include a pre-stained protein ladder.

    • Separate proteins by gel electrophoresis.[9]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[9]

Data Comparison
TreatmentReporter Assay (RLU)Western Blot (Band Intensity)
Vehicle100%100%
aTAG-4531 (1 nM)55%52%
aTAG-4531 (10 nM)12%15%
aTAG-4531 (100 nM)<5%<5%

This table presents hypothetical data for illustrative purposes.

Orthogonal Method 2: Mass Spectrometry for Proteome-Wide Specificity

While Western blotting confirms the degradation of your target, it doesn't tell you if other proteins are unintentionally degraded. Mass spectrometry (MS)-based proteomics is a powerful, unbiased approach to assess the specificity of your degrader across the entire proteome.[11][12][13] By comparing the proteomes of vehicle-treated and aTAG-4531-treated cells, you can confirm that only your MTH1-tagged protein is significantly depleted.

Conceptual Workflow: Proteomics

Proteomics_Workflow a Cell Treatment (Vehicle vs aTAG-4531) b Protein Extraction & Digestion a->b c LC-MS/MS Analysis b->c d Data Analysis & Protein Quantification c->d e Volcano Plot Generation d->e

Caption: Conceptual workflow for proteomic analysis.

Key Steps in Proteomic Analysis
  • Sample Preparation: Treat cells with a validated concentration of aTAG-4531 and a vehicle control. Harvest cells and extract total protein.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.[13]

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS data. Compare protein abundance between the aTAG-4531 and vehicle-treated samples.

Interpreting the Data

The results are often visualized as a volcano plot, which shows the statistical significance (p-value) versus the magnitude of change (fold change) for each identified protein. In an ideal experiment, only your MTH1-tagged protein of interest will show a significant decrease in abundance, appearing as an outlier on the plot. Other targeted proteomics approaches like parallel reaction monitoring (PRM) can also be used for highly sensitive and specific quantification of a predefined set of proteins.[14][15]

Orthogonal Method 3: Immunofluorescence for Subcellular Localization

Immunofluorescence (IF) is a technique that uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.[16][17] This method can provide compelling visual evidence of protein degradation. By comparing the fluorescence signal in control versus aTAG-4531-treated cells, you can confirm the disappearance of the target protein from its specific subcellular compartment (e.g., nucleus, cytoplasm).[17]

Detailed Protocol for Immunofluorescence
  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.[17]

    • Treat the cells with aTAG-4531 or a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde to preserve cellular structures.[16][18]

    • Permeabilize the cells with a detergent like Triton X-100 to allow antibodies to enter the cell.[16][18]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., BSA or normal goat serum).[16]

    • Incubate with the primary antibody against your protein of interest.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody. Protect from light from this step onwards.[17]

    • Counterstain the nuclei with DAPI.[16]

  • Imaging:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.[17]

    • Visualize the cells using a fluorescence microscope.

Data Interpretation

In vehicle-treated cells, you should observe a specific fluorescent signal corresponding to the localization of your target protein. In aTAG-4531-treated cells, this signal should be significantly diminished or absent, providing strong visual confirmation of protein degradation.

Orthogonal Method 4: Functional Cellular Assays

The ultimate validation of your aTAG-4531 experiment is to demonstrate that the degradation of your target protein leads to a predictable and measurable functional consequence. The choice of assay will depend on the known or hypothesized function of your protein of interest.

Examples of functional assays include:

  • Cell Viability/Proliferation Assays: If your protein is involved in cell survival or proliferation, its degradation should lead to a decrease in cell viability or growth.[19][20][21][22][23] Assays like MTT, CellTiter-Glo (which measures ATP levels), or real-time cell analysis can be used.[19][21][23]

  • Signaling Pathway Analysis: If your protein is a kinase or a scaffold in a signaling pathway, its degradation should alter the phosphorylation status of downstream targets. This can be assessed by Western blotting with phospho-specific antibodies.

  • Gene Expression Analysis: If your protein is a transcription factor, its degradation should lead to changes in the expression of its target genes, which can be measured by qRT-PCR or RNA-seq.

Data Comparison
TreatmentTarget Protein LevelCell Viability
Vehicle100%100%
aTAG-4531 (1 nM)52%85%
aTAG-4531 (10 nM)15%40%
aTAG-4531 (100 nM)<5%10%

This table presents hypothetical data for illustrative purposes, assuming the target protein is essential for cell viability.

Conclusion

References

  • Immunofluorescence (IF) Protocol. (n.d.). EpigenTek. Retrieved February 21, 2026, from [Link]

  • Why structural proteomics is the best tool for drug target validation. (n.d.). Biognosys. Retrieved February 21, 2026, from [Link]

  • Immunofluorescence Staining. (n.d.). PMC - NIH. Retrieved February 21, 2026, from [Link]

  • Lighting the path to smarter cell viability assays. (2025, April 14). Drug Discovery News. Retrieved February 21, 2026, from [Link]

  • Veits, G. K., et al. (2021). Development of AchillesTAG degradation systems and their application to control CAR-T activity. Current Research in Chemical Biology, 1, 100010. Retrieved February 21, 2026, from [Link]

  • TAG Protein Degradation - aTAG, dTAG, BromoTAG. (n.d.). Bio-Techne. Retrieved February 21, 2026, from [Link]

  • Targeted proteomic assays for the verification of global proteomics insights. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • TARGETED PROTEIN DEGRADATION. (n.d.). Bio-Techne. Retrieved February 21, 2026, from [Link]

  • The Role of Cell Viability Studies in Modern Drug Development. (2025, March 5). G-Biosciences. Retrieved February 21, 2026, from [Link]

  • Cell Viability Assays. (n.d.). Molecular Devices. Retrieved February 21, 2026, from [Link]

  • Proteomics Drug Discovery | Target Validation | Protein Analysis. (n.d.). PreOmics. Retrieved February 21, 2026, from [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva. Retrieved February 21, 2026, from [Link]

  • Targeted Proteomics. (n.d.). Olink. Retrieved February 21, 2026, from [Link]

  • Western Blot. (2022, January 24). Addgene. Retrieved February 21, 2026, from [Link]

  • dTAG 和aTAG 降解剂. (n.d.). Bio-Techne. Retrieved February 21, 2026, from [Link]

  • Orthogonal validation of antibodies using proteomics. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Orthogonal Control of Protein Degradation in Bacteria. (2021, September 28). BU Flintbox. Retrieved February 21, 2026, from [Link]

  • Development of a Technique for Quantifying Protein Degradation. (2022, October 25). BioPharm International. Retrieved February 21, 2026, from [Link]

  • Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch. (2019, December 26). ACS Publications. Retrieved February 21, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Handling of aTAG-4531: A Guide to Essential Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

The advent of targeted protein degradation has introduced a new class of highly potent molecules to the researcher's toolkit. Among these, aTAG-4531, a degrader of MTH1 fusion proteins, offers remarkable potency and selectivity.[1][2][3][4] However, its power in vitro and in vivo necessitates a commensurate level of caution in the laboratory. This guide provides essential, immediate safety and logistical information for handling aTAG-4531, with a focus on personal protective equipment (PPE). As there is no publicly available, comprehensive Safety Data Sheet (SDS) for aTAG-4531, this guidance is based on the general principles of handling highly potent active pharmaceutical ingredients (HPAPIs) and the known properties of its components.

The "Why" Behind the "What": Understanding the Risks of aTAG-4531

Before delving into specific PPE recommendations, it is crucial to understand the inherent risks associated with aTAG-4531. As a potent, cell-permeable molecule designed to modulate cellular processes at nanomolar concentrations, accidental exposure could lead to unintended biological effects.[1][2] Furthermore, aTAG-4531 incorporates a ligand that binds to cereblon, a component of an E3 ubiquitin ligase complex, derived from thalidomide.[1][2] The teratogenic potential of thalidomide is well-documented, and while the risk profile of aTAG-4531 itself is not fully characterized in publicly available literature, a highly conservative approach is warranted.

The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy must create a robust barrier against these routes.

Core PPE Requirements for Handling aTAG-4531

The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, safety glasses, long pants, and closed-toe shoes.[5][6] However, when handling a potent compound like aTAG-4531, these minimums are insufficient. The following table outlines the recommended PPE for various procedures involving aTAG-4531.

ProcedureRecommended PPERationale
Weighing and Reconstituting Powder - Disposable, solid-front lab coat with knit cuffs- Double-gloving (e.g., nitrile or neoprene)- ANSI Z87.1 compliant safety glasses with side shields and a full-face shield- NIOSH-approved N95 or higher respiratorThe highest risk of aerosolization and contamination occurs when handling the powdered form. A solid-front lab coat provides an enhanced barrier against spills. Double-gloving minimizes the risk of exposure in case of a tear or contamination of the outer glove. A full-face shield protects the entire face from splashes and airborne particles. An N95 respirator is crucial to prevent inhalation of fine powders.
Handling Stock Solutions and Dilutions - Disposable, solid-front lab coat with knit cuffs- Double-gloving (e.g., nitrile or neoprene)- ANSI Z87.1 compliant safety glasses with side shieldsWhile the risk of aerosolization is lower with solutions, the potential for splashes and skin contact remains. Double-gloving is recommended due to the high potency of the compound.
Cell Culture and In Vitro Assays - Disposable, solid-front lab coat with knit cuffs- Double-gloving (e.g., nitrile or neoprene)- ANSI Z87.1 compliant safety glasses with side shieldsStandard cell culture aseptic techniques should be supplemented with enhanced PPE to protect against splashes and contamination of cell lines.
In Vivo Dosing and Animal Handling - Disposable, solid-front lab coat with knit cuffs- Double-gloving (e.g., nitrile or neoprene)- ANSI Z87.1 compliant safety glasses with side shields- NIOSH-approved N95 or higher respirator (depending on the dosing procedure)The potential for generating aerosols during dosing procedures (e.g., oral gavage, injection) necessitates respiratory protection. Care must also be taken to manage contaminated animal bedding and waste.
Waste Disposal - Disposable, solid-front lab coat with knit cuffs- Double-gloving (e.g., nitrile or neoprene)- ANSI Z87.1 compliant safety glasses with side shieldsHandling contaminated waste requires the same level of protection as handling the compound itself to prevent secondary exposure.

A Step-by-Step Guide to Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Select a properly fitting, solid-front lab coat and fasten it completely.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Safety Glasses and Face Shield: Put on safety glasses, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the safety glasses, from the back of the head.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out to contain any contaminants on the exterior. Dispose of it in the designated waste stream.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Critical Component of Safety

Engineering Controls:

Whenever possible, engineering controls should be the primary means of exposure reduction. For handling powdered aTAG-4531, a certified chemical fume hood, a glove box, or a ventilated balance enclosure should be used.[7] These systems are designed to contain and exhaust airborne particles, minimizing the risk of inhalation.

Waste Disposal:

All materials that come into contact with aTAG-4531, including pipette tips, tubes, gloves, and lab coats, should be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed container.

  • Disposal: All waste must be disposed of in accordance with your institution's and local regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow: PPE Selection and Disposal

PPE_Workflow cluster_prep Preparation & Handling cluster_disposal Post-Handling & Disposal Assess_Task Assess Task (Weighing, Diluting, Dosing) Select_PPE Select Appropriate PPE (Based on Risk Assessment) Assess_Task->Select_PPE Determines Don_PPE Don PPE (Correct Sequence) Select_PPE->Don_PPE Leads to Perform_Task Perform Task in Engineering Control Don_PPE->Perform_Task Enables Doff_PPE Doff PPE (Correct Sequence) Perform_Task->Doff_PPE Completion Segregate_Waste Segregate Waste (Solid vs. Liquid) Doff_PPE->Segregate_Waste Generates Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Segregate_Waste->Dispose_Waste For Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Final Step

Caption: Workflow for PPE selection, use, and disposal when handling aTAG-4531.

This guide is intended to provide a foundation for the safe handling of aTAG-4531. It is not a substitute for a thorough risk assessment conducted by your institution's EHS professionals and the information provided in a manufacturer's Safety Data Sheet. Always prioritize safety and adhere to the highest standards of laboratory practice when working with potent compounds.

References

  • Environmental Health and Safety, "Personal Protective Equipment Requirements for Laboratories," [Link]

  • Environmental Health & Safety, "PPE Minimum Standards," University of Missouri, [Link]

  • Office of Research, "Personal Protection Equipment (PPE) in Laboratories Policy," Boston University, [Link]

  • Lab Manager, "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide," [Link]

  • IPS, "Handling & Processing of Potent Compounds: A Holistic Approach," [Link]

  • PMC, "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection," [Link]

  • Agno Pharmaceuticals, "Potent Compound Handling Operations: Exposure To APIs," [Link]

  • Pharmaceutics International, Inc., "Managing Risks with Potent Pharmaceutical Products," [Link]

  • Eurofins, "The challenge of handling highly potent API and ADCs in analytical chemistry," [Link]

  • European Pharmaceutical Review, "Handling HPAPIs safely – what does it take?," [Link]

  • Bio-Techne, "aTAG 4531 (6971) by Tocris," [Link]

  • MedchemExpress.com, "aTAG 4531 (CFT-4531) | MTH1 Degrader," [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
aTAG-4531
Reactant of Route 2
aTAG-4531

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.